UNC1062
Description
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Properties
IUPAC Name |
4-[6-(butylamino)-3-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4S/c1-2-3-12-26-25-27-17-22-23(29-31(24(22)28-25)19-6-8-20(32)9-7-19)18-4-10-21(11-5-18)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17,19-20,32H,2-3,6-9,12-16H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPXWSYROPAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350549-36-8 | |
| Record name | UNC-1062 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350549368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNC-1062 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7755XP5Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UNC1062
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of UNC1062, a potent and selective small-molecule inhibitor of the MERTK receptor tyrosine kinase. It details its mechanism of action, cellular effects, and the key experimental protocols used for its characterization.
Executive Summary
This compound is a pyrazolopyrimidine sulfonamide that acts as a highly potent and selective inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of MERTK is implicated in the oncogenesis of numerous cancers, including leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2][3] this compound exerts its anti-tumor effects by binding to the ATP pocket of the MERTK kinase domain, inhibiting its auto-phosphorylation and subsequently blocking downstream pro-survival signaling pathways.[4][5] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in MERTK-dependent cancer cells.[1][2][4] Its high potency and selectivity for MERTK over other TAM kinases make this compound a significant tool for cancer research and a promising candidate for further drug development.[1]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct, competitive inhibition of the MERTK kinase domain. MERTK, like other receptor tyrosine kinases, is activated upon binding of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which induces receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its intracellular domain.[4][5][6] This phosphorylation event creates docking sites for downstream signaling molecules, initiating cascades that promote cell survival, proliferation, and migration.[4][5]
This compound is designed to occupy the adenine (ATP-binding) pocket of the MERTK kinase domain.[4][5] By competitively blocking the binding of ATP, this compound prevents the transfer of the gamma-phosphate group required for auto-phosphorylation, effectively inactivating the kinase.[4][5] This cessation of MERTK signaling leads to the downstream anti-neoplastic effects observed in various cancer models.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of UNC1062: A Potent and Selective MERTK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RTK) MERTK, a member of the TAM (Tyro3, Axl, MERTK) family, has emerged as a significant target in oncology.[1] Aberrant activation of MERTK is implicated in the pathogenesis of numerous human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2][3] This has spurred the development of small molecule inhibitors aimed at attenuating its pro-oncogenic signaling. UNC1062, a pyrazolopyrimidine sulfonamide, was identified as a highly potent and selective inhibitor of MERTK.[1] This whitepaper provides a comprehensive technical overview of the discovery of this compound, including its biochemical and cellular activity, and the experimental methodologies employed in its characterization. Due to its poor pharmacokinetic properties which precluded in vivo studies, this guide also discusses the in vivo efficacy and pharmacokinetic profiles of its analogs, UNC569 and UNC2025, to provide a broader context for MERTK inhibition in preclinical models.[1][4]
MERTK Signaling Pathway
MERTK signaling is initiated by the binding of its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation.[5][6] This triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration, while inhibiting apoptosis. Key pathways activated by MERTK include the PI3K/Akt and MAPK/ERK pathways.[5][6] The inhibition of MERTK is a promising therapeutic strategy to counteract these pro-tumorigenic effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, UNC569 and UNC2025.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Reference |
| MERTK IC50 | 1.1 nM | [1] |
| MERTK Ki | 0.33 nM | [1] |
| Axl IC50 | 86 nM | [1] |
| Tyro3 IC50 | 40 nM | [1] |
| Cellular MERTK Phosphorylation IC50 (697 cells) | 6.4 nM | [1] |
| hERG activity | No significant activity | [1] |
Table 2: In Vivo Efficacy of MERTK Inhibitors
| Compound | Model | Dosing | Key Findings | Reference |
| UNC569 | Zebrafish T-ALL model | 4 µM in water for 2 weeks | >50% reduction in tumor burden | [6] |
| UNC2025 | Mouse B-ALL xenograft (697 cells) | Oral gavage | Dose-dependent decrease in tumor burden, 2-fold increase in median survival | [8] |
| UNC2025 | Patient-derived AML xenograft | Oral gavage | Disease regression | [8] |
Table 3: Pharmacokinetic Properties of MERTK Inhibitors in Mice
| Compound | Parameter | Value | Reference |
| UNC569 | Systemic Clearance | 19.5 mL/min/kg | [9] |
| Volume of Distribution (Vss) | 5.83 L/kg | [9] | |
| Oral Bioavailability | 57% | [9] | |
| UNC2025 | Half-life | 3.8 hours | [8] |
| Oral Bioavailability | 100% | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MERTK Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - MCE)
This assay was utilized to determine the in vitro potency of this compound against MERTK.
Materials:
-
384-well polypropylene microplate
-
Recombinant human MERTK enzyme
-
5-FAM-EFPIYDFLPAKKK-CONH2 peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Stop Solution: 70 mM EDTA
-
LabChip EZ Reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 2.0 nM MERTK enzyme.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding 1.0 µM peptide substrate and 5.0 µM ATP (at the Km for MERTK). The final reaction volume is 50 µL.
-
Incubate the plate for 180 minutes at room temperature.
-
Terminate the reaction by adding 20 µL of Stop Solution.
-
Analyze the separation of phosphorylated and unphosphorylated substrate peptides on a LabChip EZ Reader.
-
For determining the Ki for tight-binding inhibitors like this compound, the Morrison equation is used to fit the data.[1]
Cellular MERTK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.
Materials:
-
Human pre-B leukemia 697 cells
-
This compound
-
Pervanadate (phosphatase inhibitor)
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, supplemented with protease inhibitors.
-
Anti-MERTK antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody
-
Anti-MERTK antibody for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Culture 697 cells in suspension.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Add pervanadate to the cultures for 3 minutes to stabilize the phosphorylated form of MERTK.[1]
-
Harvest the cells and lyse them in ice-cold Cell Lysis Buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate MERTK from the lysates by incubating with an anti-MERTK antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 1-3 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with anti-phosphotyrosine and anti-MERTK antibodies to detect phosphorylated and total MERTK, respectively.
-
Visualize the protein bands using an appropriate detection system.
Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., BT-12, A549, Colo699)
-
This compound
-
Complete cell culture medium
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Harvest and resuspend the cancer cells in complete medium.
-
Mix the cell suspension with 0.35% agar in complete medium containing either this compound at the desired concentration or vehicle control.
-
Plate this cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator.
-
Refresh the medium containing this compound or vehicle control twice weekly.
-
After 2-3 weeks, stain the colonies with crystal violet and count them.
Visualizations
Experimental Workflow for this compound Discovery and Characterization
Logical Relationship of this compound and its Analogs
Conclusion
This compound is a potent and selective small molecule inhibitor of MERTK with significant in vitro and cellular activity.[1] While its unfavorable pharmacokinetic profile limited its progression into in vivo studies, the discovery of this compound was a critical step in the development of MERTK inhibitors.[1][4] The subsequent characterization of its analogs, UNC569 and UNC2025, which possess improved drug-like properties and demonstrate in vivo efficacy, validates MERTK as a promising therapeutic target in oncology.[6][8][9] This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development, offering detailed insights into the evaluation of this important class of kinase inhibitors.
References
- 1. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neeveslab.com [neeveslab.com]
- 6. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
UNC1062: A Potent and Selective Mer Tyrosine Kinase Inhibitor
An In-depth Technical Guide on its Core Function, Mechanism of Action, and Experimental Validation
Introduction
UNC1062 is a novel, potent, and selective small molecule inhibitor of Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of Mer kinase is implicated in the oncogenesis of numerous human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] this compound exhibits significant potential as a therapeutic candidate by effectively suppressing Mer-driven oncogenic signaling. This document provides a comprehensive overview of the core function, mechanism of action, and key experimental findings related to this compound.
Core Function and Mechanism of Action
The primary function of this compound is to inhibit the kinase activity of Mer.[1][2] It belongs to a family of pyrazolopyrimidine sulfonamides and exerts its inhibitory effect by occupying the adenine pocket of the Mer kinase domain.[3][4] This competitive inhibition prevents the autophosphorylation of Mer, a critical step in its activation.[2][3][5]
Upon binding of its ligands, such as growth arrest-specific 6 (GAS6) and protein S, Mer kinase undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival, proliferation, and inhibition of apoptosis.[3][4] By blocking Mer phosphorylation, this compound effectively abrogates these downstream signals.
Signaling Pathway
The inhibitory action of this compound on Mer kinase directly impacts key downstream signaling pathways, notably the PI3K/AKT and RAS/MEK/ERK pathways. Treatment with this compound leads to a reduction in the phosphorylation of AKT and extracellular signal-regulated kinase (ERK), both of which are crucial for cell growth and survival.[3][6]
Caption: this compound inhibits Mer kinase phosphorylation, blocking downstream AKT and ERK signaling.
Quantitative Data
The potency and selectivity of this compound have been quantified in various assays.
| Parameter | Value | Cell Line/Assay | Reference |
| Mer Kinase Inhibition (IC50) | 1.1 nM | Kinase Assay | [1][2] |
| Mer Phosphorylation Inhibition (IC50) | 6.4 nM | 697 human pre-B leukemia cells | [5] |
| Ki | 0.33 nM | Kinase Assay | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Mer Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting Mer kinase activity.
Methodology:
-
The inhibition of Mer kinase by this compound was measured using the Morrison Tight-Binding Method in a Mobility Shift Assay (MCE).[5]
-
Reactions were conducted in a 384-well polypropylene microplate with a final volume of 80 μL.
-
The reaction buffer contained 50 mM HEPES (pH 7.4), 10 mM MgCl2, and other necessary components for the kinase reaction.[5]
-
Varying concentrations of this compound were pre-incubated with the Mer kinase enzyme.
-
The kinase reaction was initiated by the addition of ATP and a peptide substrate.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated and quantified using capillary electrophoresis.
-
The IC50 value was calculated by fitting the dose-response curve to a standard four-parameter logistic equation.
Western Blot Analysis of Mer Phosphorylation
Objective: To assess the effect of this compound on Mer phosphorylation in live cells.
Methodology:
-
Human pre-B leukemia 697 cells were cultured in suspension.[5]
-
Cells were treated with various concentrations of this compound for 1 hour.[5]
-
To stabilize the phosphorylated form of Mer, a phosphatase inhibitor (e.g., pervanadate) was added to the cultures for a short duration (e.g., 3 minutes).[5]
-
Cells were harvested and lysed to prepare whole-cell lysates.
-
Mer protein was immunoprecipitated from the lysates using an anti-Mer antibody.[5]
-
The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with antibodies specific for phosphorylated Mer and total Mer protein.[5]
-
The resulting bands were visualized and quantified to determine the relative levels of phospho-Mer and total Mer.[5]
Caption: Workflow for assessing this compound's effect on Mer phosphorylation via Western Blot.
Soft Agar Colony Formation Assay
Objective: To evaluate the functional anti-tumor effects of this compound on cancer cell growth in an anchorage-independent manner.
Methodology:
-
Tumor cell lines such as BT-12 rhabdoid tumor cells, A549, and Colo699 non-small cell lung cancer cells were used.[5]
-
A base layer of agar in culture medium was prepared in culture plates.
-
Cells were suspended in a top layer of soft agar containing either this compound (e.g., 1.0 μM) or a vehicle control.[5]
-
This cell suspension was overlaid on the base agar layer.
-
The cultures were maintained for a period of time (e.g., 2-3 weeks), with the medium and this compound being refreshed periodically (e.g., twice or three times a week).[5]
-
At the end of the incubation period, colonies were stained (e.g., with crystal violet) and counted.[5]
-
The number and size of colonies in the this compound-treated group were compared to the vehicle control group.
In Vivo and Clinical Significance
This compound has demonstrated significant anti-tumor activity in cellular models. Its ability to inhibit Mer phosphorylation and subsequent colony formation in soft agar highlights its potential as a cancer therapeutic.[1][2][5] Furthermore, this compound does not exhibit significant hERG activity, which is a favorable characteristic for drug development, reducing the risk of cardiac side effects.[1][2] In acute myeloid leukemia (AML) cells, this compound has been shown to suppress cell growth and induce apoptosis, particularly in cell lines with constitutively phosphorylated MERTK.[3][6] These findings underscore the promise of this compound as a candidate for further preclinical and clinical development for the treatment of Mer-driven cancers.[2]
References
- 1. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of MERTK and Their Inhibition by UNC1062
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1062 is a potent and selective small molecule inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1][2][3] Aberrant MERTK signaling is implicated in the pathogenesis of numerous human cancers, including acute myeloid leukemia (AML), non-small cell lung cancer, and glioblastoma.[1][2][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways regulated by MERTK and consequently inhibited by this compound. It details the molecular cascades, presents quantitative data on the inhibitory effects of this compound, outlines key experimental protocols for studying MERTK inhibition, and provides visual representations of the signaling networks.
Introduction to MERTK Signaling
MERTK is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[4][5][6] Its signaling is initiated by the binding of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[5][7][8] This autophosphorylation creates docking sites for various downstream effector and adaptor proteins, thereby initiating a cascade of intracellular signaling events.[6] In cancer, the overexpression or constitutive activation of MERTK leads to the sustained activation of pro-survival and proliferative pathways, contributing to tumorigenesis and therapeutic resistance.[4][9]
Core Downstream Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects by inhibiting the kinase activity of MERTK, thereby blocking the phosphorylation of MERTK itself and the subsequent activation of its downstream signaling pathways.[7][8] The two primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon MERTK activation, it can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a plethora of downstream targets to promote cell survival and inhibit apoptosis.
Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of AKT in cancer cell lines.[7][8][9] This inhibition of AKT activation is a key mechanism through which this compound induces apoptosis in cancer cells.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. MERTK activation can lead to the activation of the RAS/RAF/MEK/ERK cascade. This pathway culminates in the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.
Treatment of cancer cells with this compound has been demonstrated to decrease the phosphorylation of ERK, indicating a blockade of this pro-proliferative pathway.[7][8][9]
Other MERTK-Regulated Pathways
Besides the PI3K/AKT and MAPK/ERK pathways, MERTK signaling influences other important cellular processes:
-
STAT Signaling: MERTK has been shown to regulate the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are involved in cytokine signaling and immune regulation.[4]
-
FAK/RhoA Signaling: MERTK can also influence cell migration and invasion through the regulation of Focal Adhesion Kinase (FAK) and the RhoA GTPase.[4]
-
NF-κB Signaling: In certain cellular contexts, MERTK signaling has been shown to modulate the activity of the NF-κB pathway, a key regulator of inflammation and cell survival.[10]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on MERTK and its downstream signaling, as well as its functional consequences in cancer cells.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Kinase Assay) | 1.1 nM | Recombinant MERTK | [3] |
| IC50 (Cell-based Phospho-MERTK) | 6.4 nM | 697 human pre-B leukemia cells | [11] |
| Ki (Inhibitor Constant) | 0.33 nM | Recombinant MERTK | [11] |
Table 1: Biochemical and Cellular Potency of this compound against MERTK.
| Cell Line | Treatment | Effect on Phosphorylation | Reference |
| OCI/AML5 and TMD7 (AML) | This compound (2 µM, 24h) | Reduced p-MERTK, p-AKT, p-ERK | [8] |
| SNU-638 (Gastric Cancer) | RXDX-106 (MERTK inhibitor) | Reduced p-MERTK, p-Axl, p-ERK, p-AKT | [12] |
| Human Monocyte-Derived Macrophages | Gas6 (MERTK activator) | Increased p-MERTK, p-ERK1/2; Decreased p-CaMKII | [13] |
Table 2: Effect of MERTK Inhibition on Downstream Signaling Molecules.
| Cell Line | Assay | Treatment | Result | Reference |
| BT-12 (Rhabdoid tumor) | Colony Formation | 1.0 µM this compound | Inhibition of colony formation | [11] |
| A549 and Colo699 (NSCLC) | Colony Formation | This compound | Inhibition of colony formation | [11] |
| OCI/AML5 and TMD7 (AML) | Apoptosis Assay | This compound (2 µM, 48h) | Increased Annexin-V positive fraction | [8] |
| Four AML cell lines | Cell Growth Assay | This compound | Dose-dependent suppression of growth | [7] |
Table 3: Functional Effects of this compound on Cancer Cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound on MERTK signaling.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of MERTK, AKT, and ERK.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., OCI/AML5, TMD7) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MERTK, total MERTK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation of MERTK
Objective: To specifically analyze the phosphorylation of MERTK.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells as described for western blotting.
-
Immunoprecipitation: Incubate cell lysates with an anti-MERTK antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: Pellet the beads by centrifugation, wash several times with lysis buffer, and then elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against phosphotyrosine and total MERTK.[11]
Colony Formation Assay (Soft Agar Assay)
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Methodology:
-
Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates.
-
Cell Suspension: Resuspend cancer cells (e.g., BT-12, A549) in a top layer of 0.3-0.4% agar in culture medium containing this compound or vehicle control.
-
Plating: Gently overlay the cell suspension onto the solidified base agar layer.
-
Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Add fresh medium containing this compound or vehicle control to the top of the agar every 2-3 days.
-
Staining and Counting: After 2-3 weeks, stain the colonies with crystal violet and count them using a microscope.[11]
Cell Viability Assay (e.g., CellTiter-Glo)
Objective: To measure the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the MERTK downstream signaling pathways and the point of inhibition by this compound.
Caption: MERTK downstream signaling pathways and this compound inhibition.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound is a valuable tool for both basic research and as a potential therapeutic agent. Its potent and selective inhibition of MERTK provides a clear mechanism for its anti-cancer activity through the blockade of key downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK cascades. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of MERTK in disease and to explore the therapeutic potential of MERTK inhibitors like this compound. Further research will continue to delineate the intricate network of MERTK signaling and refine the strategies for its therapeutic targeting.
References
- 1. "Elucidating the Signalling Pathway of Mer Tyrosine Kinase Receptor in " by Ekenedelichukwu Azu [ir.lib.uwo.ca]
- 2. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 6. MERTK | Abcam [abcam.com]
- 7. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
UNC1062 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of UNC1062, a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Introduction
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class of compounds.[1][2][3][4] It was developed as a highly potent and selective inhibitor of MerTK, a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1] Aberrant MerTK signaling has been implicated in the pathogenesis of various human cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer, and glioblastoma.[1][2] this compound serves as a valuable chemical probe for studying MerTK biology and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase domain.[4] This competitive inhibition prevents the autophosphorylation of MerTK, a critical step in its activation.[1][4] Downstream signaling pathways regulated by MerTK, including the PI3K/AKT and MAPK/ERK pathways, are subsequently inhibited, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on MerTK signaling.[4][5]
Quantitative Target Selectivity Profile
This compound demonstrates high potency for MerTK and significant selectivity against the other TAM family members, Axl and Tyro3. While a comprehensive kinome-wide scan for this compound is not publicly available, the existing data highlights its specificity within the TAM family. A derivative of this compound, UNC2025, was found to also potently inhibit Flt3, suggesting that this compound may have activity against this kinase as well.
| Target | Assay Type | Value | Fold Selectivity (vs. Mer) | Reference |
| MerTK | IC50 | 1.1 nM | - | [1][4] |
| Ki | 0.33 nM | - | [1] | |
| Cellular IC50 (p-Mer, 697 cells) | 6.4 nM | - | [1] | |
| Axl | IC50 | 85 nM | 78-fold | [1] |
| Tyro3 | IC50 | 60 nM | 36-fold | [1] |
Cellular Activity
This compound has demonstrated significant cellular activity in various cancer cell lines, particularly those with high levels of MerTK expression and phosphorylation.
-
Inhibition of MerTK Phosphorylation: this compound effectively inhibits the autophosphorylation of MerTK in a dose-dependent manner in both suspension and adherent cancer cell lines.[1]
-
Inhibition of Downstream Signaling: Treatment with this compound leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and ERK.[5]
-
Anti-proliferative and Pro-apoptotic Effects: this compound suppresses the growth of acute myeloid leukemia (AML) cells and induces apoptosis, with higher sensitivity observed in AML cell lines with constitutively phosphorylated MerTK.[4][5] It also inhibits colony formation in solid tumor cell lines.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits MerTK signaling pathway.
Caption: Workflow for p-MerTK inhibition assay.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on published methodologies and may require optimization for specific experimental conditions.
Inhibition of MerTK Phosphorylation in Suspension Cells (e.g., 697 cells)
Objective: To determine the cellular potency of this compound in inhibiting MerTK autophosphorylation.
Materials:
-
697 human pre-B leukemia cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Pervanadate solution (freshly prepared)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MerTK antibody for immunoprecipitation
-
Anti-phospho-MerTK and anti-total-MerTK antibodies for Western blotting
-
Protein A/G agarose beads
-
Standard Western blotting reagents and equipment
Procedure:
-
Culture 697 cells to the desired density in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a multi-well plate and treat with a serial dilution of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.
-
Add pervanadate to each well to a final concentration of 1 mM and incubate for 5-10 minutes at 37°C to inhibit phosphatases.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Incubate a normalized amount of protein lysate with an anti-MerTK antibody overnight at 4°C with gentle rotation to form an immune complex.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-MerTK and anti-total-MerTK antibodies.
-
Develop the blot using an appropriate detection system.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of MerTK phosphorylation.
Cell Viability Assay in AML Cell Lines
Objective: To assess the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., OCI/AML5, TMD7, THP-1, HEL)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a highly potent and selective inhibitor of MerTK with demonstrated cellular activity against various cancer types. Its well-defined mechanism of action and selectivity profile within the TAM family make it an invaluable tool for investigating MerTK-driven pathologies and a promising candidate for further therapeutic development. The provided data and protocols serve as a comprehensive resource for researchers interested in utilizing this compound in their studies. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target effects and potential for polypharmacology.
References
- 1. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UNC1062 and TAM Family Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of UNC1062, a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It details the inhibitor's mechanism of action, summarizes its quantitative inhibitory activity, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways involved.
Introduction to TAM Family Kinases and this compound
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer (MERTK), are crucial regulators of diverse cellular processes, including cell proliferation, survival, adhesion, and inflammation.[1][2][3] Their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S (PROS1), mediate these functions.[1] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][4][5][6]
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class that demonstrates high selectivity and potency against MerTK.[4][5] It exhibits significant anti-proliferative effects and induces apoptosis in various cancer models.[1] this compound has been shown to inhibit multiple downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and JAK/STAT.[1][7]
Quantitative Inhibitory Profile of this compound
This compound has been extensively characterized for its inhibitory activity against the TAM family kinases. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against TAM Family Kinases
| Kinase | IC50 (nM) | Morrison Ki (nM) | Selectivity over MerTK (IC50-fold) |
| MerTK | 1.1[1][4] | 0.33[1][4] | 1 |
| Axl | 85[1] | Not Reported | 77.3 |
| Tyro3 | 60[1] | Not Reported | 54.5 |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| 697 (human pre-B leukemia) | Inhibition of Mer phosphorylation | 6.4[4] |
Core Signaling Pathways Affected by this compound
This compound exerts its cellular effects by inhibiting the phosphorylation of MerTK and subsequently modulating its downstream signaling cascades. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
TAM Kinase Signaling Pathway
The binding of ligands like Gas6 or Protein S to TAM receptors leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades that regulate cell survival, proliferation, and immune responses.[8][9]
TAM Kinase Signaling Pathway and this compound Inhibition.
Downstream Signaling Cascades
Inhibition of TAM kinases by this compound leads to the suppression of key downstream signaling molecules. Studies have shown that treatment with this compound reduces the phosphorylation of AKT and ERK.[7][10]
Downstream Signaling Pathways Inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of this compound against TAM family kinases.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of MerTK, Axl, and Tyro3.
Materials:
-
Recombinant human MerTK, Axl, and Tyro3 kinase domains.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Peptide substrate (specific for each kinase).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase and peptide substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.[4]
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for an in vitro kinase inhibition assay.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of TAM kinases and their downstream targets in a cellular context.[7][10]
Objective: To detect changes in the phosphorylation levels of MerTK, AKT, and ERK in cells treated with this compound.
Materials:
-
Cancer cell line expressing the target kinases (e.g., OCI/AML5, 697).[4][7]
-
This compound.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (specific for total and phosphorylated forms of MerTK, AKT, and ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and allow them to adhere or grow to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1 hour).[4]
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-MerTK) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein to ensure equal loading.
Western Blotting Workflow for Phospho-Protein Analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.[13][14][15]
Objective: To demonstrate that this compound directly binds to and stabilizes MerTK in intact cells.
Materials:
-
Cells expressing MerTK.
-
This compound.
-
PBS and appropriate cell culture medium.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).
-
Centrifuge.
-
Western blotting materials (as described in section 4.2).
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.[13]
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient should be established to determine the melting curve of the protein.[16]
-
Lyse the cells using a method that does not involve detergents that would solubilize aggregated proteins (e.g., repeated freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble MerTK at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Conclusion
This compound is a highly potent and selective inhibitor of MerTK with significant activity against the other TAM family members, Axl and Tyro3. Its mechanism of action involves the direct inhibition of MerTK phosphorylation, leading to the suppression of critical downstream signaling pathways such as PI3K/AKT and MAPK/ERK. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other TAM kinase inhibitors. This information is crucial for researchers and drug development professionals working towards novel cancer therapeutics targeting the TAM family of kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
UNC1062: A Potent MERTK Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1062 is a potent and selective small-molecule inhibitor of the MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Aberrant activation of MERTK has been implicated in the pathogenesis of a wide array of human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] As such, MERTK has emerged as a promising therapeutic target, and this compound serves as a critical tool for investigating its role in cancer biology and for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.
Core Mechanism of Action: MERTK Inhibition
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MERTK.[1][2] MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[3][5] this compound competitively binds to the ATP-binding pocket of the MERTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6]
The primary signaling pathways downstream of MERTK that are inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][7] By blocking these pathways, this compound effectively curtails the pro-oncogenic signals driven by aberrant MERTK activity.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UNC1062 in Inhibiting Oncogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1062 is a potent and selective small molecule inhibitor of the MERTK receptor tyrosine kinase, a key player in the oncogenesis of various malignancies. Aberrant MERTK signaling promotes cancer cell proliferation, survival, and migration. This technical guide details the mechanism of action of this compound, its impact on critical downstream signaling pathways, and its demonstrated anti-cancer effects in preclinical studies. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to support further research and development of MERTK inhibitors as a therapeutic strategy.
Introduction to MERTK and Its Role in Cancer
The MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of cellular processes such as proliferation, survival, and motility.[1] While its physiological functions are essential, aberrant activation or overexpression of MERTK has been implicated in the pathogenesis of a wide range of cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[2][3] This abnormal signaling drives tumor growth and resistance to therapy, making MERTK an attractive target for cancer drug development.
This compound: A Potent and Selective MERTK Inhibitor
This compound is a pyrazolopyrimidine sulfonamide that has been identified as a highly potent and selective inhibitor of MERTK's kinase activity.[2] Its primary mechanism of action is the inhibition of MERTK autophosphorylation, a critical step in the activation of its downstream signaling cascades.[3]
Quantitative Data on this compound Activity
The anti-cancer efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on MERTK and cancer cell growth.
| Parameter | Value | Assay Type | Reference |
| MERTK Kinase Activity IC50 | 1.1 nM | Biochemical Kinase Assay | [2] |
| MERTK Phosphorylation IC50 | 6.4 nM | Cell-Based Assay (697 leukemia cells) | [3] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| BT-12 | Pediatric Rhabdoid Brain Tumor | MERTK Phosphorylation | >300 nM | Inhibition of Phosphorylation | [3] |
| A549 | Non-Small Cell Lung Cancer | MERTK Phosphorylation | 250 nM & 500 nM | Stable Inhibition over 72h | [3] |
| Colo699 | Non-Small Cell Lung Cancer | MERTK Phosphorylation | 250 nM & 500 nM | Stable Inhibition over 72h | [3] |
| BT-12 | Pediatric Rhabdoid Brain Tumor | Soft Agar Colony Formation | 1.0 µM | Complete Abrogation of Growth | [3] |
| A549 | Non-Small Cell Lung Cancer | Soft Agar Colony Formation | Not specified | Inhibition of Colony Formation | [3] |
| Colo699 | Non-Small Cell Lung Cancer | Soft Agar Colony Formation | Not specified | Inhibition of Colony Formation | [3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
Signaling Pathways Modulated by this compound
MERTK activation triggers a cascade of downstream signaling events that are crucial for cancer cell survival and proliferation. The primary pathways affected by MERTK signaling are the PI3K/AKT and MEK/ERK pathways.[4] By inhibiting MERTK phosphorylation, this compound effectively blocks the activation of these pro-oncogenic pathways.
Caption: MERTK Signaling Pathway Inhibition by this compound.
Experimental Protocols
MERTK Phosphorylation Assay (Western Blot)
This protocol describes the methodology to assess the inhibition of MERTK phosphorylation by this compound in cancer cell lines.
Caption: Western Blot Workflow for MERTK Phosphorylation.
Detailed Steps:
-
Cell Culture: Culture cancer cells (e.g., 697, BT-12, A549, Colo699) to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 1 hour or 72 hours).
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MERTK and total MERTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Caption: Soft Agar Colony Formation Assay Workflow.
Detailed Steps:
-
Prepare Base Agar Layer: A bottom layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.
-
Prepare Cell Suspension: A top layer containing a single-cell suspension (e.g., 5,000 cells/well) in 0.3% agar with the desired concentration of this compound or vehicle is prepared.
-
Plate Top Agar Layer: The cell suspension is overlaid onto the base layer.
-
Incubation: Plates are incubated for 2-3 weeks at 37°C in a humidified incubator with 5% CO2. Fresh media with this compound is added periodically.
-
Staining: Colonies are stained with crystal violet.
-
Counting: The number of colonies is counted manually or using an automated colony counter.
Preclinical and Clinical Status
To date, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in animal models. Furthermore, no clinical trials for this compound have been registered. The similarly named compound DS-1062a, currently in clinical trials, is an antibody-drug conjugate and is distinct from this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a potent and selective inhibitor of MERTK, a key driver of oncogenesis in multiple cancers. Its ability to inhibit MERTK phosphorylation and subsequent downstream signaling, leading to reduced cancer cell proliferation and colony formation in vitro, highlights its therapeutic potential. Further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to advance this compound towards clinical investigation. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the quest for novel and effective cancer therapies targeting the MERTK signaling pathway.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC1062 as a chemical probe for MERTK
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases. Under normal physiological conditions, MERTK is involved in processes such as efferocytosis (the clearance of apoptotic cells), platelet aggregation, and the regulation of immune responses. However, aberrant MERTK signaling has been implicated in the pathogenesis of numerous human cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[1] Its role in promoting cancer cell survival, proliferation, and chemoresistance has established MERTK as a promising therapeutic target.
This technical guide provides an in-depth overview of UNC1062, a potent and selective small molecule inhibitor of MERTK. Developed as a chemical probe, this compound has been instrumental in elucidating the biological functions of MERTK and validating it as a drug target. This document will detail its biochemical and cellular activity, provide experimental protocols for its use, and discuss its properties as a chemical probe, including its limitations and the development of pharmacokinetically superior analogs for in vivo studies.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Notes | Reference |
| MERTK IC50 | 1.1 nM | Biochemical Kinase Assay | In vitro kinase assay with purified MERTK. | [1][2] |
| MERTK Ki | 0.33 nM | Morrison Tight-Binding Inhibition | Indicates high-affinity binding to the MERTK kinase domain. | [1] |
| Cellular MERTK Phosphorylation IC50 | 6.4 nM | Western Blot (697 cells) | Inhibition of MERTK autophosphorylation in a cellular context. | [1] |
| Selectivity vs. Axl | 78-fold | Biochemical Kinase Assay | This compound is significantly more potent against MERTK than Axl. | |
| Selectivity vs. Tyro3 | 36-fold | Biochemical Kinase Assay | This compound demonstrates good selectivity against Tyro3. |
Table 2: In Vivo Properties of the this compound Analog, UNC2025
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | 100% | Mouse | UNC2025 was developed from this compound to have improved pharmacokinetic properties. | [3] |
| Half-life (t1/2) | 3.8 hours | Mouse | Suitable for in vivo dosing regimens. | [3] |
| In Vivo Efficacy | Inhibition of tumor growth | Mouse Xenograft Models | Dosing regimens of 3 mg/kg and 50 mg/kg (p.o.) have shown efficacy. | [4] |
Experimental Protocols
Biochemical MERTK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from a general HTRF kinase assay and can be used to determine the IC50 of this compound against MERTK.
Materials:
-
Recombinant human MERTK protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated substrate peptide (e.g., poly-GT)
-
This compound (or other test compounds) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MERTK enzyme and the biotinylated substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for MERTK.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (europium) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular MERTK Phosphorylation Assay (Western Blot)
This protocol describes the detection of MERTK autophosphorylation inhibition by this compound in a cellular context.[1]
Materials:
-
Human cancer cell line expressing MERTK (e.g., 697 pre-B leukemia cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphatase inhibitor (e.g., pervanadate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MERTK and anti-total MERTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed MERTK-expressing cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-4 hours.
-
To stabilize the phosphorylated form of MERTK, a phosphatase inhibitor like pervanadate can be added for a short period (e.g., 3-15 minutes) before cell lysis.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
(Optional: Immunoprecipitation) Incubate the cell lysates with an anti-MERTK antibody to immunoprecipitate MERTK protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MERTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an anti-total MERTK antibody.
-
Quantify the band intensities to determine the IC50 for inhibition of MERTK phosphorylation.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[1]
Materials:
-
Cancer cell line (e.g., A549 or Colo699 NSCLC cells)
-
Complete cell culture medium
-
Agar
-
This compound
-
6-well plates
-
Crystal violet stain
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify.
-
Top Agar Layer: Prepare a 0.35% agar solution in complete medium. Create a single-cell suspension of the cancer cells. Mix the cells with the 0.35% agar solution to a final cell density of approximately 5,000-10,000 cells per well.
-
Pipette 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
-
Treatment: Once the top layer has solidified, add 2 mL of complete medium containing the desired concentration of this compound or DMSO (vehicle control) to each well.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Replenish the medium with fresh this compound or vehicle control 2-3 times per week.
-
After the incubation period, stain the colonies with a 0.005% crystal violet solution for at least 1 hour.
-
Count the number of colonies in each well using a microscope.
In Vivo Xenograft Studies (using UNC2025)
Due to the poor pharmacokinetic properties of this compound, its more orally bioavailable analog, UNC2025, is recommended for in vivo studies.[5][6] This protocol provides a general framework for assessing the anti-tumor efficacy of UNC2025 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line for xenograft (e.g., 697 leukemia cells)
-
UNC2025
-
Vehicle for oral gavage (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Inject the human cancer cells subcutaneously or orthotopically into the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer UNC2025 orally (p.o.) at a specified dose (e.g., 3 mg/kg or 50 mg/kg) and schedule (e.g., daily).[4] The control group should receive the vehicle.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of MERTK inhibition by western blot).
Mandatory Visualizations
Caption: MERTK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular MERTK Phosphorylation Assay.
Caption: Logical Progression from this compound to UNC2025.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for UNC1062, a Potent Mer Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1062 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant MerTK signaling is implicated in the pathogenesis of various human cancers, including leukemia, non-small cell lung cancer, and glioblastoma, making it an attractive target for therapeutic intervention.[1][2] this compound effectively suppresses MerTK kinase activity, leading to the inhibition of downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][4] These application notes provide detailed in vitro assay protocols to characterize the activity of this compound and similar compounds targeting MerTK.
Mechanism of Action
This compound functions by binding to the adenine pocket of the Mer tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This blockade of MerTK signaling has been shown to reduce the phosphorylation of key downstream effectors such as AKT and extracellular signal-regulated kinase (ERK), which are crucial for cell survival and proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound against Mer tyrosine kinase.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Mer IC50 | 1.1 nM | Enzymatic Kinase Assay | [1] |
| Mer Ki | 0.33 nM | Morrison Tight-Binding Inhibition | [5] |
| Cellular Mer Autophosphorylation IC50 | 6.4 nM | In-Cell Western Blot (697 cells) | [5] |
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity (fold vs. Mer) | Reference |
| Axl | 78 | [5] |
| Tyro3 | 36 | [5] |
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of Mer tyrosine kinase and the point of inhibition by this compound.
Caption: MerTK signaling pathway and this compound inhibition.
Experimental Protocols
Mer Kinase Enzymatic Assay (Microfluidic Capillary Electrophoresis)
This protocol describes a method to determine the enzymatic activity of purified Mer kinase and the inhibitory potential of compounds like this compound using a microfluidic capillary electrophoresis (MCE) mobility shift assay.
Experimental Workflow
Caption: Workflow for MCE-based Mer kinase assay.
Materials:
-
Purified recombinant Mer kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., containing EDTA)
-
Microfluidic capillary electrophoresis instrument and corresponding chips/reagents
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the following to each well:
-
This compound dilution or DMSO (vehicle control).
-
Mer kinase solution.
-
Substrate peptide solution.
-
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto the microfluidic chip of the MCE instrument.
-
The instrument will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
-
The fluorescence of the separated peptides is detected, and the ratio of product to substrate is calculated.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Cellular Mer Autophosphorylation Assay (In-Cell Western Blot)
This protocol details a method to assess the ability of this compound to inhibit Mer autophosphorylation in a cellular context using an in-cell western blot (ICW) or conventional western blot.
Experimental Workflow
Caption: Workflow for cellular Mer phosphorylation assay.
Materials:
-
Human leukemia cell line (e.g., 697) or other Mer-expressing cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphatase inhibitor (e.g., pervanadate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Mer antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody
-
Anti-Mer antibody for total protein detection
-
Secondary antibodies conjugated to HRP or a fluorophore
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent or fluorescent detection reagents and imaging system
Procedure:
-
Seed 697 cells in a multi-well plate and culture overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).[5]
-
To stabilize the phosphorylated form of Mer, add a phosphatase inhibitor like pervanadate for a short period (e.g., 3-15 minutes) before cell lysis.[5]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-Mer antibody overnight at 4°C to form immune complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against phosphotyrosine, followed by a corresponding secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody against total Mer to normalize for protein loading.
-
Quantify the band intensities and determine the IC50 value for the inhibition of Mer phosphorylation.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Experimental Workflow
Caption: Workflow for soft agar colony formation assay.
Materials:
-
Cancer cell line (e.g., A549, Colo699, or BT-12)
-
Cell culture medium and supplements
-
Noble agar or agarose
-
This compound stock solution (in DMSO)
-
Crystal violet or similar stain
Procedure:
-
Prepare the base layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Mix the melted agar (cooled to ~40°C) with 2x cell culture medium at a 1:1 ratio to get a final concentration of 0.6% agar in 1x medium.
-
Dispense the mixture into multi-well plates and allow it to solidify at room temperature.
-
-
Prepare the top layer:
-
Prepare a 0.7% agar solution and cool it to ~40°C.
-
Trypsinize and count the cells. Resuspend the cells in culture medium.
-
Mix the cell suspension with the 0.7% agar and culture medium to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5,000-10,000 cells/well).
-
Include different concentrations of this compound or DMSO in the top agar mixture.
-
Carefully layer the cell-agar mixture on top of the solidified base layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.
-
Feed the cells 2-3 times a week by adding fresh medium containing the appropriate concentration of this compound or DMSO on top of the agar.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Wash the plates to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony formation inhibition for each this compound concentration compared to the DMSO control.
-
hERG Binding Assay (Fluorescence Polarization)
This protocol describes a method to assess the potential of this compound to bind to the hERG potassium channel, a critical off-target liability assessment in drug development. This compound has been reported to not show significant hERG activity.[2]
Experimental Workflow
Caption: Workflow for fluorescence polarization-based hERG assay.
Materials:
-
Commercially available hERG fluorescence polarization assay kit (containing hERG membranes, fluorescent tracer, and assay buffer)
-
This compound stock solution (in DMSO)
-
Positive control hERG blocker (e.g., E-4031 or astemizole)
-
Black, low-volume 384-well assay plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 384-well plate, add the following to each well according to the kit manufacturer's instructions:
-
This compound dilution, positive control, or DMSO (vehicle control).
-
hERG membrane preparation.
-
Fluorescent tracer.
-
-
Mix the components and incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
The binding of the tracer to the hERG channel results in a high polarization value. Displacement of the tracer by a test compound leads to a decrease in polarization.
-
Calculate the percent displacement for each compound concentration and determine the IC50 value. Compare the activity of this compound to the positive control.
References
Application Notes and Protocols for UNC1062 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1062 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK).[1] Abnormal activation of MerTK is implicated in the oncogenesis of various human cancers, including acute leukemia, non-small cell lung cancer, and glioblastoma.[1][2] this compound effectively inhibits MerTK phosphorylation, leading to the suppression of downstream signaling pathways, inhibition of colony formation in soft agar, and induction of apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound. It is recommended that researchers generate their own dose-response curves and determine the IC50 values for their specific cell lines and assay conditions.
| Assay | Cell Line | Parameter Measured | IC50 (nM) | Reference |
| Mer Phosphorylation | 697 (human pre-B leukemia) | Inhibition of Mer auto-phosphorylation | 6.4 | [5] |
| Cell Viability (MTT) | User-defined cancer cell line | Reduction in cell viability | User-determined | |
| Colony Formation | User-defined cancer cell line | Inhibition of anchorage-independent growth | User-determined |
Signaling Pathway
This compound inhibits the autophosphorylation of MerTK, which in turn blocks the activation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MEK/ERK pathways.[4]
Caption: this compound inhibits MerTK signaling.
Experimental Workflow Overview
The general workflow for evaluating this compound in cell-based assays involves cell culture, treatment with the compound, and subsequent analysis using various assays to determine its effect on cell signaling, viability, and transformation.
Caption: General workflow for this compound assays.
Experimental Protocols
Mer Phosphorylation Assay (Western Blot)
This protocol details the procedure to assess the inhibition of MerTK autophosphorylation by this compound.
Materials:
-
Cancer cell line expressing MerTK (e.g., 697 cells)[5]
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK, anti-total-MerTK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, and anti-total-ERK
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable concentration (for suspension cells). Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 1-4 hours).[5]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Mer, p-AKT, or p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Mer, total AKT, and total ERK.
-
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.[6][7]
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
Agar
-
6-well plates
Procedure:
-
Prepare Base Agar Layer: Mix 1% agar with 2X cell culture medium to a final concentration of 0.5% agar. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.[7]
-
Prepare Top Agar Layer with Cells: Trypsinize and count the cells. Resuspend the cells in 2X cell culture medium. Mix the cell suspension with 0.7% agar to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well).[7]
-
Plating: Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Treatment: After the top layer solidifies, add cell culture medium containing this compound or vehicle control on top of the agar.
-
Incubation and Maintenance: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.[6][7] Refresh the medium with or without this compound every 3-4 days.
-
Staining and Counting: Stain the colonies with a solution like 0.005% crystal violet and count them using a microscope.[6][7]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[8]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for UNC1062 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the MERTK inhibitor UNC1062, including its mechanism of action, and detailed protocols for its use in animal studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the MERTK receptor tyrosine kinase.[1][2] MERTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its abnormal activation has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] this compound exerts its therapeutic effect by inhibiting the phosphorylation of MERTK, which in turn blocks downstream signaling pathways crucial for cancer cell survival and proliferation.[3]
Mechanism of Action and Signaling Pathway
This compound functions by occupying the ATP-binding pocket of the MERTK kinase domain, thereby preventing its autophosphorylation. This inhibition disrupts the MERTK signaling cascade, primarily affecting the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for promoting cell survival, proliferation, and migration. By blocking these signals, this compound can induce apoptosis and inhibit the growth of cancer cells.[3]
Below is a diagram illustrating the MERTK signaling pathway and the point of intervention for this compound.
Caption: MERTK signaling pathway and this compound inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Mer Kinase) | 1.1 nM | Biochemical Assay | [1][2] |
| IC50 (Phospho-Mer) | 6.4 nM | 697 leukemia cells | [1] |
Table 2: Representative In Vivo Data for a Selective MERTK Inhibitor (Compound 11)
| Parameter | Value | Species | Administration Route | Reference |
| Efficacy Study | ||||
| Dosage | 50 mg/kg | Mouse | Oral Gavage | [4] |
| Dosing Schedule | Twice a day, 5 days/week for 3 weeks | Mouse | Oral Gavage | [4] |
| Vehicle | 10% DMA / 40% PEG400 / 50% (1% CMC) | Mouse | Oral Gavage | [4] |
| Pharmacokinetics (Oral) | ||||
| Cmax | 2867 ng/mL | Mouse | Oral Gavage | [4] |
| t1/2 | 3.1 h | Mouse | Oral Gavage | [4] |
| AUC | 4335 ng/mL·h | Mouse | Oral Gavage | [4] |
| Oral Bioavailability | 44% | Mouse | Oral Gavage | [4] |
| Pharmacokinetics (IV) | ||||
| Vss | 4.9 L/kg | Mouse | Intravenous | [4] |
| t1/2 | 5.3 h | Mouse | Intravenous | [4] |
| Clearance | 19.4 mL/min/kg | Mouse | Intravenous | [4] |
Experimental Protocols
The following are detailed protocols for key experiments in animal studies involving a selective MERTK inhibitor. These can be adapted for studies with this compound.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study in mice bearing subcutaneous tumors.
Caption: Experimental workflow for an in vivo efficacy study.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMA, 40% PEG400, 50% of 1% CMC in water)
-
Tumor cells of interest (e.g., human leukemia or NSCLC cell line)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Calipers
-
Oral gavage needles
-
Standard laboratory equipment for cell culture and animal handling
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to the desired number.
-
Inject a suspension of tumor cells (e.g., 1-5 x 106 cells in 100-200 µL of PBS or media) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage). A typical dose for a selective MERTK inhibitor is 50 mg/kg, administered twice daily.[4]
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the animals.
-
Excise the tumors and, if required, other organs for pharmacodynamic or histological analysis.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study to determine key parameters of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle for oral and intravenous administration
-
Mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
For oral administration, administer a single dose of this compound via oral gavage.
-
For intravenous administration, administer a single bolus dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, t1/2, AUC, clearance, and oral bioavailability.
-
Conclusion
This compound is a promising MERTK inhibitor with the potential for cancer therapy. The provided application notes and protocols offer a framework for researchers to conduct preclinical animal studies to further evaluate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, dosage, and administration route, is crucial for obtaining reliable and translatable results.
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC1062 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1062 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK).[1][2] Abnormal activation of MerTK is implicated in the oncogenesis of numerous human cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and glioblastoma.[1][2][3] this compound has demonstrated significant potential in preclinical in vitro studies by inhibiting Mer phosphorylation and subsequent downstream signaling, leading to reduced colony formation in cancer cell lines.[1][2] However, due to its low solubility and poor pharmacokinetic properties, this compound is not suitable for in vivo studies. This document provides detailed protocols for the in vitro application of this compound and discusses the challenges of its in vivo use, alongside data from a structurally related MerTK inhibitor with improved in vivo characteristics as a case study.
Mechanism of Action
This compound is a pyrazolopyrimidine sulfonamide that potently inhibits the kinase activity of MerTK with an IC50 of 1.1 nM.[1][3] By binding to the ATP-binding pocket of the Mer kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways. This inhibition of MerTK signaling ultimately leads to decreased cancer cell proliferation and survival.
Figure 1: this compound Signaling Pathway. This compound inhibits MerTK, blocking downstream pro-survival pathways.
In Vitro Experimental Protocols
Inhibition of Mer Phosphorylation in Suspension Cell Lines
This protocol details the procedure to assess the inhibitory effect of this compound on MerTK phosphorylation in suspension cancer cell lines, such as the human pre-B ALL cell line 697.
Materials:
-
Human pre-B ALL cell line 697
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Pervanadate solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MerTK antibody for immunoprecipitation
-
Anti-phospho-tyrosine antibody for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Culture 697 cells in RPMI-1640 medium with 10% FBS to the desired density.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1 hour at 37°C. Include a vehicle control (DMSO).
-
To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
Immunoprecipitate MerTK from the cell lysates using an anti-MerTK antibody and protein A/G agarose beads.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-tyrosine antibody to detect phosphorylated MerTK.
-
Strip and re-probe the membrane with an anti-MerTK antibody to determine the total amount of immunoprecipitated MerTK.
-
Quantify the band intensities to determine the IC50 of this compound for Mer phosphorylation inhibition.
Colony Formation Assay in Soft Agar for Adherent Cell Lines
This protocol is for evaluating the effect of this compound on the anchorage-independent growth of adherent cancer cell lines, such as NSCLC cell lines A549 and Colo699.
Materials:
-
A549 or Colo699 NSCLC cell lines
-
DMEM/F-12 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Agar
-
6-well plates
-
Crystal violet solution
Protocol:
-
Prepare a base layer of 0.6% agar in DMEM/F-12 with 10% FBS in 6-well plates.
-
Trypsinize and resuspend A549 or Colo699 cells to a single-cell suspension.
-
Mix the cells with 0.35% agar in DMEM/F-12 with 10% FBS at a density of 5,000 cells per well.
-
Plate the cell-agar mixture on top of the base layer.
-
After the top layer solidifies, add medium containing either this compound (e.g., 1.0 µM) or vehicle (DMSO) to each well.
-
Incubate the plates at 37°C in a humidified incubator.
-
Refresh the medium with this compound or vehicle three times per week.
-
After 2-3 weeks, stain the colonies with crystal violet and count them using a microscope.
-
Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated wells.
In Vivo Administration in Mouse Models: Limitations of this compound and a Case Study with a Next-Generation Inhibitor
As established in the literature, this compound exhibits low solubility and unfavorable pharmacokinetic properties, rendering it unsuitable for in vivo studies. This limitation has led to the development of next-generation MerTK inhibitors with improved profiles for animal studies. One such example is compound UNC2250 , which has demonstrated oral bioavailability and has been evaluated in mice.
Case Study: In Vivo Pharmacokinetics of UNC2250
The following table summarizes the pharmacokinetic properties of UNC2250 in mice, providing a reference for the type of data required for in vivo characterization of a MerTK inhibitor.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 5 mg/kg | 20 mg/kg |
| Clearance (CL) | 94.5 mL/min/kg | - |
| Volume of Distribution (Vdss) | 4.5 L/kg | - |
| Half-life (t1/2) | 0.80 hr | 0.80 hr |
| Oral Bioavailability (F) | - | 14% |
Data adapted from a study on a novel series of MerTK inhibitors.
General Protocol for Xenograft Mouse Model Development
This protocol provides a general workflow for establishing a subcutaneous xenograft model, which could be utilized for testing suitable MerTK inhibitors.
References
Application Notes and Protocols for MERTK Inhibition in Cell Culture Using UNC1062
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC1062, a potent and selective small molecule inhibitor of MERTK (Mer Tyrosine Kinase), in cell culture experiments. The protocols detailed below are intended to serve as a starting point and should be optimized for specific cell lines and experimental conditions.
Introduction
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed and activated in a variety of human cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1][2][3] Its activation promotes cancer cell survival, proliferation, migration, and chemoresistance through the stimulation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK.[1][2][3][4] MERTK also plays a crucial role in the phagocytic clearance of apoptotic cells by macrophages, a process that can be exploited by cancer cells to create an immunosuppressive tumor microenvironment.[5] this compound is a potent and selective inhibitor of MERTK, demonstrating significant activity in both biochemical and cell-based assays.[6][7][8] It serves as a valuable tool for investigating the biological functions of MERTK and for preclinical evaluation of MERTK-targeted therapies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (Kinase Assay) | 1.1 nM | Purified Mer kinase | [6][7] |
| Ki | 0.33 nM | Purified Mer kinase | [6] |
| IC50 (Cell-based) | 6.4 nM | 697 human pre-B leukemia cells (inhibition of MERTK phosphorylation) | [6] |
Table 2: Cellular Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Observed Effects | Reference |
| 697 | Pre-B Acute Lymphoblastic Leukemia | 0-100 nM | Inhibition of MERTK phosphorylation | [6] |
| OCI/AML5, TMD7 | Acute Myeloid Leukemia | Not specified | Suppression of cell growth, induction of apoptosis, reduced phosphorylation of MERTK, Akt, and ERK | [4][9] |
| BT-12 | Pediatric Rhabdoid Tumor | 1.0 µM | Complete abrogation of colony formation in soft agar | [3] |
| A549, Colo699 | Non-Small Cell Lung Cancer | ~1.0 µM | Inhibition of colony formation in soft agar | [3] |
MERTK Signaling Pathway
The following diagram illustrates the MERTK signaling pathway and the point of inhibition by this compound.
Caption: MERTK signaling pathway and inhibition by this compound.
Experimental Protocols
Western Blotting for MERTK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on MERTK autophosphorylation.
Experimental Workflow:
Caption: Western Blotting Workflow for MERTK Phosphorylation.
Materials:
-
This compound (prepared in DMSO)
-
Cell line of interest expressing MERTK
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MERTK (p-MERTK), anti-total-MERTK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Ligand Stimulation (Optional): For cell lines with low basal MERTK phosphorylation, stimulate with a MERTK ligand like Gas6 (e.g., 200 ng/mL for 20 minutes) prior to lysis.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MERTK and total MERTK (typically overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MERTK signal to the total MERTK signal.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (prepared in DMSO)
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTS Assay): [11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Procedure (MTT Assay):
-
Follow steps 1 and 2 from the MTS assay protocol.
-
MTT Reagent Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., 100 µL of a DMSO-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[13][14][15][16]
Materials:
-
This compound (prepared in DMSO)
-
Cell line of interest
-
6-well plates
-
Agarose (low melting point)
-
Complete cell culture medium
Procedure:
-
Bottom Agar Layer: Prepare a 0.6-0.8% agarose solution in complete medium and pour a layer into each well of a 6-well plate. Allow it to solidify.
-
Cell Suspension in Agar: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium and mix it with a 0.3-0.4% agarose solution (kept at 37°C) to achieve the desired cell density (e.g., 5,000 cells/well).
-
Top Agar Layer: Carefully layer the cell-agarose suspension on top of the solidified bottom layer.
-
Treatment: After the top layer solidifies, add complete medium containing this compound or vehicle to each well.
-
Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks. Refresh the medium with or without this compound twice a week.[3]
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies (typically >50 cells) under a microscope.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated wells.
Macrophage-Mediated Phagocytosis of Apoptotic Cells
This protocol evaluates the impact of this compound on the phagocytic activity of macrophages, a key function regulated by MERTK.
Experimental Workflow:
Caption: Phagocytosis Assay Workflow.
Materials:
-
This compound (prepared in DMSO)
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Target cells for apoptosis induction (e.g., Jurkat T cells, neutrophils)
-
Apoptosis-inducing agent (e.g., UV irradiation, staurosporine)
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red, CFSE)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Seed macrophages in a culture plate and allow them to adhere.
-
This compound Treatment: Pre-incubate the macrophages with this compound or vehicle control for 1-2 hours.
-
Apoptotic Cell Preparation: Induce apoptosis in the target cells. Confirm apoptosis using methods like Annexin V/PI staining.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. For example, pHrodo dyes are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of phagosomes.[5]
-
Co-culture: Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages) and incubate for a defined period (e.g., 1-4 hours).
-
Analysis by Flow Cytometry: [17][18]
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Detach the macrophages.
-
Analyze the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells using a flow cytometer.
-
-
Analysis by Microscopy:
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Fix and stain the cells if necessary.
-
Visualize and quantify the number of engulfed apoptotic cells per macrophage using a fluorescence microscope. The phagocytosis index can be calculated as the number of engulfed cells per phagocyte.[7]
-
Conclusion
This compound is a valuable research tool for elucidating the role of MERTK in cancer biology and immunology. The provided protocols offer a framework for investigating the cellular effects of MERTK inhibition. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. An Assay to Determine Phagocytosis of Apoptotic Cells by Cardiac Macrophages and Cardiac Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Efficient clearance of early apoptotic cells by human macrophages requires “M2c” polarization and MerTK induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mer receptor tyrosine kinase mediates both tethering and phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of CMP3a in Glioblastoma Research: A Detailed Guide for Scientists
Introduction: Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Research into novel therapeutic agents is critical to improving patient outcomes. This document provides detailed application notes and protocols for the use of CMP3a, a novel small molecule inhibitor of NIMA-related kinase 2 (NEK2), in glioblastoma research. CMP3a has emerged as a promising agent due to its targeted mechanism of action, which disrupts a key survival pathway in glioma stem cells (GSCs). These notes are intended for researchers, scientists, and drug development professionals working in the field of neuro-oncology.
Mechanism of Action: The NEK2-EZH2 Signaling Axis
In glioblastoma, particularly within the glioma stem cell population, NEK2 plays a pivotal role in tumor progression and therapeutic resistance. NEK2 forms a protein complex with and phosphorylates the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This phosphorylation event protects EZH2 from proteasome-dependent degradation, thereby stabilizing it.[1][2] Stabilized EZH2 can then carry out its function of epigenetically silencing tumor suppressor genes, which in turn promotes the self-renewal and survival of GSCs.[1]
CMP3a selectively inhibits the kinase activity of NEK2.[1][2] This inhibition prevents the phosphorylation and subsequent stabilization of EZH2, leading to its degradation. The downregulation of EZH2 alleviates the repression of tumor suppressor genes, ultimately attenuating glioblastoma growth and increasing the tumor's sensitivity to radiation therapy.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of CMP3a in glioblastoma models.
Table 1: In Vitro Efficacy of CMP3a
| Assay Type | Cell/Enzyme System | IC50 Value (nM) | Reference |
| Cell-Free Kinase Assay | Recombinant NEK2 Enzyme | 82.74 | [1] |
| Cell Viability Assay | NEK2-high Patient-Derived Glioma Spheres (various) | Not specified | [1] |
| Cell Viability Assay | NEK2-low Patient-Derived Glioma Spheres (various) | Not specified | [1] |
| Cell Viability Assay | Normal Human Astrocytes (NHAs) | Markedly resistant | [1] |
Table 2: In Vivo Efficacy of CMP3a in an Orthotopic Glioblastoma Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| Immunocompromised Mice | CMP3a (dose not specified), i.v. | Attenuated tumor growth | [1] |
| Immunocompromised Mice | CMP3a in combination with radiotherapy | Synergistic effect, prolonged survival | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving CMP3a in glioblastoma research are provided below.
Experimental Workflow: Preclinical Evaluation of CMP3a
In Vitro Cell Viability Assay (Glioma Spheres)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CMP3a on the viability of glioma stem-like cells.
Materials:
-
Patient-derived glioma spheres or established glioblastoma cell lines (e.g., U87MG, T98G)
-
Serum-free neural stem cell medium (for spheres) or appropriate complete medium (for adherent cells)
-
CMP3a (stock solution in DMSO)
-
Ultra-low attachment 96-well plates (for spheres) or standard 96-well plates (for adherent cells)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader (for luminescence)
Protocol:
-
Cell Culture: Culture human patient-derived glioma spheres in serum-free neural stem cell medium supplemented with EGF and bFGF. For adherent cell lines, use the recommended complete medium.
-
Assay Setup:
-
For glioma spheres, dissociate neurospheres into single cells and seed in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well.
-
For adherent cells, seed at an appropriate density to ensure they are in the logarithmic growth phase during the assay.
-
-
Compound Treatment: Prepare a serial dilution of CMP3a (e.g., from 0.01 to 100 µM) in the appropriate culture medium. Add the diluted compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 5-7 days (for spheres) or 72 hours (for adherent cells) to allow for sphere formation and compound activity.
-
Viability Assessment: Add a 3D cell viability reagent to each well and measure the luminescence according to the manufacturer's protocol. ATP levels will correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of CMP3a. Fit a dose-response curve to the data to calculate the IC50 value.
Western Blotting for NEK2 and EZH2
Objective: To assess the protein levels of NEK2 and EZH2 in glioblastoma cells following CMP3a treatment.
Materials:
-
Glioblastoma cells treated with CMP3a
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NEK2, EZH2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat glioblastoma cells with the desired concentrations of CMP3a for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEK2, EZH2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Orthotopic Glioblastoma Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of CMP3a.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Luciferase-tagged human glioma stem cells
-
Sterile, serum-free medium
-
Stereotactic injection apparatus
-
CMP3a formulation for in vivo administration
-
Bioluminescence imaging system or MRI
-
Anesthetics
Protocol:
-
Cell Preparation: Harvest and resuspend luciferase-tagged human glioma stem cells in a sterile, serum-free medium at a concentration of 1 x 10^5 cells per 5 µL.
-
Intracranial Injection: Under anesthesia, stereotactically inject the glioma stem cells into the striatum of the mouse brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging or MRI at regular intervals.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer CMP3a (and/or radiotherapy) according to the desired dosing schedule and route.
-
Efficacy Endpoints:
-
Monitor animal survival daily.
-
Measure tumor burden regularly using imaging.
-
-
Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to confirm tumor size and assess biomarkers such as NEK2 and EZH2 expression.
Logical Relationship Diagram
References
Application Notes and Protocols: UNC1062 in Head and Neck Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy with limited therapeutic options for advanced and recurrent disease.[1] The receptor tyrosine kinase MERTK is overexpressed in approximately one-third of HNSCC patients and has been identified as a promising therapeutic target.[1][2] UNC1062 is a potent and selective small molecule inhibitor of MERTK, with an IC50 of 1.1 nM.[3] In HNSCC, inhibition of MERTK signaling by this compound has been shown to reduce tumor cell motility and invasion, highlighting its potential as a therapeutic agent for this cancer type.[1][2]
These application notes provide a summary of the effects of this compound in head and neck cancer studies and detailed protocols for key in vitro experiments to evaluate its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Migration Assay | 0.25–1 µM | Significant reduction in migration | [1] |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Invasion Assay | 0.25–1 µM | Significant reduction in invasion | [1] |
| HMCB, G361 | Melanoma | Apoptosis Assay | 0.5–2 µM (48h) | Induction of apoptosis | [1] |
| HSC-60, SNU-5 | Gastric Cancer | Proliferation Assay | 0.5–10 µM (72h-21d) | Inhibition of proliferation | [1] |
| OCI/AML5, TMD7, THP-1, HEL | Acute Myeloid Leukemia | Proliferation Assay | 0.5–10 µM (72h-21d) | Inhibition of proliferation | [1] |
| HMCB, G361 | Melanoma | Colony Formation Assay | 0.5–10 µM | Inhibition of colony formation | [1] |
| HSC-60, SNU-5 | Gastric Cancer | Colony Formation Assay | 0.5–10 µM | Inhibition of colony formation | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in HNSCC cell lines.
References
- 1. Development of a new in vivo model for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-glycosylation stabilizes MerTK and promotes hepatocellular carcinoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent cisplatin or cetuximab with radiotherapy in patients with locally advanced head and neck squamous cell carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC1062 for Macrophage Efferocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental component of tissue homeostasis and the resolution of inflammation. Dysregulation of efferocytosis is implicated in various diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. The Mer proto-oncogene tyrosine kinase (MERTK) is a key receptor on the surface of macrophages that plays a pivotal role in mediating efferocytosis. Upon recognition of apoptotic cells, MERTK becomes phosphorylated, initiating a signaling cascade that leads to the engulfment and degradation of the cellular debris.
UNC1062 is a potent and selective small-molecule inhibitor of MERTK.[1] With an IC50 of 1.1 nM for MERTK, it demonstrates significant selectivity over other members of the TAM (Tyro3, Axl, Mer) kinase family.[1] By inhibiting MERTK phosphorylation, this compound effectively blocks the downstream signaling pathways required for efferocytosis. This makes this compound a valuable tool for studying the role of MERTK in efferocytosis and for the development of therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound in macrophage efferocytosis assays.
Mechanism of Action of this compound in Efferocytosis
This compound exerts its inhibitory effect on efferocytosis by targeting the kinase activity of MERTK. The process begins with the binding of bridging molecules, such as Gas6 or Protein S, to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells. This complex then engages with the MERTK receptor on macrophages, leading to receptor dimerization and autophosphorylation. This activation of MERTK initiates a downstream signaling cascade involving the recruitment and activation of various signaling proteins.
This compound, as a MERTK inhibitor, prevents this initial autophosphorylation step. By blocking the kinase activity of MERTK, this compound halts the entire downstream signaling cascade, thereby inhibiting the cytoskeletal rearrangements and membrane trafficking necessary for the engulfment of the apoptotic cell.
MERTK Signaling Pathway in Macrophage Efferocytosis
The MERTK signaling pathway in macrophage efferocytosis is a complex process involving the coordinated action of multiple proteins. Upon activation, MERTK is thought to exist in a pre-formed complex with β2 integrins. The binding of an apoptotic cell triggers a signaling cascade that includes the activation of Phosphoinositide 3-kinase (PI3K), Focal Adhesion Kinase (FAK), and Integrin-Linked Kinase (ILK). This signaling is crucial for the subsequent activation of β2 integrins, which are essential for the engulfment of the apoptotic cell. Downstream of MERTK, activation of AKT and ERK has also been observed, which are involved in cell survival and proliferation.
Quantitative Data Summary
While specific quantitative data for this compound's inhibition of macrophage efferocytosis is not extensively published in the form of IC50 values for this specific assay, its potent MERTK inhibition (IC50 = 1.1 nM) strongly suggests it will be highly effective.[1] Studies using other MERTK inhibitors provide a reference for the expected dose-dependent inhibition. For instance, UNC2250, another MERTK inhibitor, has been shown to significantly reduce efferocytosis at a concentration of 10 µM. This compound has been used in cell-based assays at concentrations ranging from 0.25 µM to 10 µM.[1]
| Compound | Target | IC50 (Kinase Assay) | Effective Concentration (Cell-based Efferocytosis Assay) | Reference |
| This compound | MERTK | 1.1 nM | 0.25 - 10 µM (general cell-based assays) | [1] |
| UNC2250 | MERTK | - | 10 µM | |
| UNC2025 | MERTK | - | Not specified, but shown to decrease efferocytosis | [2] |
| MRX2843 | MERTK | - | 60mg/kg (in vivo) |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of this compound on macrophage efferocytosis.
Experimental Workflow Overview
Protocol 1: Flow Cytometry-Based Efferocytosis Assay
This protocol allows for the high-throughput quantification of efferocytosis by measuring the fluorescence of macrophages that have engulfed labeled apoptotic cells.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Apoptotic target cell line (e.g., Jurkat)
-
This compound (solubilized in DMSO)
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo™ Red, SE, or CFSE)
-
Apoptosis-inducing agent (e.g., staurosporine or a UV crosslinker)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Preparation of Macrophages:
-
THP-1 derived macrophages: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 24-well plate. Differentiate into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
BMDMs: Isolate bone marrow from mice and culture in medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate into macrophages.
-
-
Preparation of Apoptotic Cells:
-
Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Induce apoptosis by treating with 1 µM staurosporine for 3-4 hours or by exposure to UV radiation (100 mJ/cm²).
-
Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
-
Labeling of Apoptotic Cells:
-
Wash the apoptotic Jurkat cells with PBS.
-
Resuspend the cells in serum-free medium or PBS.
-
Add the fluorescent dye according to the manufacturer's instructions (e.g., 1 µM pHrodo™ Red, SE for 30 minutes at 37°C).
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Aspirate the medium from the differentiated macrophages and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Efferocytosis Co-culture:
-
Add the labeled apoptotic cells to the macrophage cultures at a ratio of 5:1 (apoptotic cells:macrophages).
-
Incubate for 1-2 hours at 37°C to allow for efferocytosis.
-
-
Sample Preparation for Flow Cytometry:
-
Gently wash the wells with cold PBS three times to remove non-engulfed apoptotic cells.
-
Detach the macrophages using a cell scraper or trypsin.
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive macrophages (indicating engulfed apoptotic cells) and the mean fluorescence intensity (MFI).
-
Protocol 2: Real-Time Imaging-Based Efferocytosis Assay
This method allows for the kinetic monitoring of efferocytosis.
Materials:
-
Same as Protocol 1, but with a live-cell imaging system (e.g., IncuCyte®)
-
96-well clear-bottom black plates
Procedure:
-
Cell Preparation and Labeling: Prepare macrophages and labeled apoptotic cells as described in Protocol 1.
-
Assay Setup:
-
Seed differentiated macrophages in a 96-well plate.
-
Treat with this compound or vehicle as in Protocol 1.
-
Place the plate in the live-cell imaging system and allow it to equilibrate.
-
-
Initiate Efferocytosis and Imaging:
-
Add the labeled apoptotic cells to the wells.
-
Begin real-time imaging, acquiring images every 30-60 minutes for several hours.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescent area or object count over time.
-
Plot the kinetic curves for each treatment condition to visualize the rate and extent of efferocytosis.
-
Troubleshooting and Considerations
-
Low Efferocytosis Rate: Ensure a high percentage of apoptotic cells (>80%) before starting the assay. Optimize the co-culture time and the ratio of apoptotic cells to macrophages.
-
High Background Fluorescence: Thoroughly wash the cells to remove non-engulfed apoptotic cells. Use a quenching agent if necessary for certain dyes.
-
This compound Concentration: The optimal concentration of this compound may vary depending on the cell type and assay conditions. A dose-response experiment is recommended to determine the IC50 for efferocytosis inhibition in your specific system.
-
Cell Health: Ensure macrophages are healthy and adherent before starting the experiment. Monitor for any cytotoxic effects of this compound at higher concentrations.
Conclusion
This compound is a powerful and specific tool for investigating the role of MERTK in macrophage efferocytosis. The protocols outlined in these application notes provide a robust framework for researchers to study the mechanisms of efferocytosis and to screen for potential modulators of this critical biological process. The use of both flow cytometry and real-time imaging allows for comprehensive and quantitative analysis of efferocytosis inhibition by this compound.
References
Troubleshooting & Optimization
UNC1062 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, preparation, and handling of the Mer kinase inhibitor, UNC1062. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental purposes, a stock solution of 10 mM in DMSO can be prepared.
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. This involves carefully weighing the compound, adding the appropriate volume of DMSO, and ensuring complete dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK).[1][2] By inhibiting MerTK, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[3][4]
Q5: What are the typical working concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and assay. For inhibiting Mer phosphorylation in adherent cell lines, concentrations of 250 nM to 500 nM have been used. In soft agar colony formation assays, a concentration of 1.0 μM has been shown to be effective.[1] The IC50 for inhibition of phospho-Mer in human pre-B leukemia 697 cells is 6.4 nM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous media. | This compound has lower solubility in aqueous solutions compared to DMSO. Rapid changes in solvent polarity can cause the compound to precipitate out of solution. | To minimize precipitation, perform a stepwise dilution of the DMSO stock solution. Briefly vortexing, sonicating in a water bath, or warming the solution to 37°C can help redissolve the precipitate.[5] Ensure the compound is fully dissolved before adding to cell cultures. |
| Inconsistent or weaker than expected experimental results. | 1. Compound Degradation: While specific stability data for this compound in solution is limited, prolonged storage or improper handling may lead to degradation. 2. Inaccurate Concentration: Errors in weighing the compound or in dilutions can lead to incorrect final concentrations. 3. Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in MerTK expression and activation. | 1. Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to use a stock solution within one to six months of preparation. 2. Calibrate your balance regularly and use precise pipetting techniques. Prepare a fresh dilution series for each experiment. 3. Confirm MerTK expression and phosphorylation status in your cell line of interest. |
| Cell toxicity observed at expected working concentrations. | The final concentration of DMSO in the cell culture medium may be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some may be more sensitive. | Ensure the final DMSO concentration in your experimental setup does not exceed 0.5%, and ideally is kept at 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 514.64 g/mol | N/A |
| Solubility in DMSO | 10 mM | N/A |
| Mer Kinase IC50 | 1.1 nM | [2] |
| Mer Kinase Ki | 0.33 nM | N/A |
| Cell-based IC50 (697 cells) | 6.4 nM | [1] |
| Effective Concentration (Adherent Cells) | 250 nM - 500 nM | [1] |
| Effective Concentration (Soft Agar) | 1.0 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.5146 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µl of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: this compound inhibits MerTK signaling pathways.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Optimizing UNC1062 Concentration for Cell Viability
Welcome to the technical support center for UNC1062, a potent and selective Mer tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you determine the optimal concentration of this compound for your specific cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Mer proto-oncogene tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] By occupying the adenine pocket of MERTK, this compound inhibits its auto-phosphorylation.[1] This, in turn, blocks downstream signaling pathways, such as those involving AKT and ERK, which are crucial for cancer cell proliferation and survival.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. For inhibiting Mer phosphorylation, the IC50 can be as low as 6.4 nM in leukemia cell lines.[4] However, for functional effects like inhibiting colony formation in solid tumor cell lines, concentrations in the sub-micromolar to low micromolar range (e.g., 250 nM to 1.0 µM) are often required.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How does the effect of this compound differ between suspension and adherent cells?
A3: Adherent solid tumor cells may require significantly higher concentrations of this compound to achieve inhibition of Mer phosphorylation compared to non-adherent leukemia cells.[4] This could be due to differences in drug exposure and penetration across adherent cell membranes.[4]
Q4: What are the downstream effects of this compound treatment?
A4: Treatment with this compound leads to a reduction in the phosphorylation of MERTK and its downstream signaling molecules, including AKT and ERK.[1][3] This can result in the suppression of cell growth and the induction of apoptosis.[1][3]
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed at expected concentrations.
-
Possible Cause 1: Cell Line Insensitivity. The cell line you are using may not have abnormal Mer kinase activation, which is what this compound targets.[5][6]
-
Solution: Before starting, confirm MERTK expression and phosphorylation in your cell line of interest via Western blot or other methods.
-
-
Possible Cause 2: Suboptimal Drug Concentration. The effective concentration can vary significantly between cell lines.[4]
-
Solution: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line and assay.
-
-
Possible Cause 3: Insufficient Incubation Time. The effects of this compound on cell viability may not be apparent after short incubation periods.
-
Solution: Extend the incubation time. For example, inhibition of Mer phosphorylation can be observed after 1 hour, but effects on colony formation are assessed over several days.[4]
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
-
Possible Cause 3: Drug Instability. Improper storage or handling of this compound can lead to degradation.
-
Solution: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions from a stock solution for each experiment.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound across different cell lines and experimental assays as reported in the literature.
| Cell Line | Cell Type | Assay | Effective Concentration | Reference |
| 697 | Human pre-B leukemia | Inhibition of Mer auto-phosphorylation | IC50 = 6.4 nM | [4] |
| BT-12 | Human pediatric rhabdoid brain tumor | Inhibition of Mer phosphorylation | > 300 nM | [4] |
| A549 | Human non-small cell lung cancer | Inhibition of Mer phosphorylation | 250 nM - 500 nM (stable over 72h) | [4] |
| Colo699 | Human non-small cell lung cancer | Inhibition of Mer phosphorylation | 250 nM - 500 nM (stable over 72h) | [4] |
| BT-12 | Human pediatric rhabdoid brain tumor | Inhibition of colony formation in soft agar | 1.0 µM (complete abrogation) | [4] |
| A549 | Human non-small cell lung cancer | Inhibition of colony formation in soft agar | Effective at concentrations similar to those for Mer phosphorylation inhibition | [4] |
| Colo699 | Human non-small cell lung cancer | Inhibition of colony formation in soft agar | Effective at concentrations similar to those for Mer phosphorylation inhibition | [4] |
| OCI/AML5, TMD7, THP-1, HEL | Human acute myeloid leukemia | Suppression of cell growth | Dose-dependent manner | [1] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits MERTK signaling.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC1062 off-target effects mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UNC1062, a potent and selective Mer tyrosine kinase (MerTK) inhibitor. The information herein is designed to help mitigate potential off-target effects and address common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide family. Its primary target is the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] this compound exhibits high potency, with an in vitro IC50 value of 1.1 nM against MerTK.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of MerTK. This prevents the autophosphorylation of the MerTK receptor, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4][5]
Q3: How selective is this compound?
A3: this compound has demonstrated good selectivity for MerTK over other members of the TAM kinase family. It is approximately 78-fold more selective for Mer over Axl and 36- to 54-fold more selective for Mer over Tyro3 in biochemical assays.[1][2][6]
Q4: Does this compound have any known significant off-target activities of clinical concern, such as hERG inhibition?
A4: Studies have shown that this compound does not exhibit significant hERG (human Ether-à-go-go-related gene) activity in PatchXpress assays, suggesting a lower risk of cardiac toxicity associated with this off-target effect.[1][2][3][7]
Troubleshooting Guide
Issue 1: Observed phenotype is weaker than expected in cellular assays compared to biochemical assays.
-
Potential Cause: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency in a cellular environment.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: Perform a cellular thermal shift assay (CETSA) or a phospho-MerTK Western blot to verify that this compound is engaging and inhibiting MerTK in your specific cell line at the concentrations tested. The IC50 for inhibition of Mer phosphorylation in human pre-B leukemia 697 cells was found to be 6.4 nM.[1][2]
-
Optimize Inhibitor Concentration: Conduct a dose-response experiment in your cellular assay to determine the optimal concentration range for this compound in your specific cell model. Note that some adherent solid tumor cell lines may require higher concentrations (e.g., >300 nM) to achieve inhibition of Mer phosphorylation.[1][2]
-
Check Cell Permeability: Although this compound is effective in cellular assays, variations in cell membrane composition between cell lines could influence its uptake. If permeability is a concern, consider using cell lines with known sensitivity to this compound as a positive control.
-
Issue 2: Concern about potential off-target effects contributing to the observed phenotype.
-
Potential Cause: While this compound is selective, at higher concentrations, it may interact with other kinases or cellular proteins.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect (i.e., inhibition of MerTK phosphorylation and downstream signaling).
-
Employ a Structurally Unrelated MerTK Inhibitor: To confirm that the observed phenotype is due to MerTK inhibition, use a different, structurally distinct MerTK inhibitor as an orthogonal control. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MerTK expression. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.
-
Rescue Experiment: In a MerTK knockout/knockdown background, express a version of MerTK that is resistant to this compound. If the addition of this compound does not produce the same phenotype in the presence of the resistant mutant, this provides strong evidence for on-target activity.
-
Kinome-wide Profiling: For in-depth characterization, consider performing a kinome scan to assess the binding profile of this compound against a broad panel of kinases at various concentrations.
-
Issue 3: High variability in cell-based assay results.
-
Potential Cause: Inconsistent cell handling, reagent preparation, or assay execution.
-
Troubleshooting Steps:
-
Consistent Cell Culture: Ensure cells are in the logarithmic growth phase and have a consistent passage number.
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%).
-
Assay-Specific Optimization: Refer to the detailed experimental protocols below and optimize parameters such as cell seeding density, incubation times, and antibody concentrations for your specific experimental setup.
-
Quantitative Data Summary
The following table summarizes the key potency and selectivity data for this compound.
| Parameter | Target | Value | Assay Type |
| IC50 | Mer | 1.1 nM | In vitro biochemical kinase assay |
| Ki | Mer | 0.33 nM | Morrison tight-binding inhibition study |
| IC50 | Axl | 85 nM | In vitro biochemical kinase assay |
| IC50 | Tyro3 | 60 nM | In vitro biochemical kinase assay |
| Cellular IC50 | Phospho-Mer | 6.4 nM | Immunoprecipitation/Western Blot (697 cells) |
Data sourced from Liu et al., European Journal of Medicinal Chemistry, 2013.[1]
Key Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against MerTK.
-
Reagents: Recombinant MerTK enzyme, appropriate peptide substrate, ATP, this compound, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer. b. In a 96-well or 384-well plate, add the kinase assay buffer, the MerTK enzyme, and the this compound dilutions. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for MerTK). e. Incubate for the desired time (e.g., 60 minutes) at 30°C. f. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or radiometric assay). g. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-MerTK Immunoprecipitation and Western Blot
This protocol is used to assess the ability of this compound to inhibit MerTK phosphorylation in intact cells.[1][2]
-
Cell Culture and Treatment: a. Culture cells (e.g., 697 human pre-B leukemia cells) to the desired density. b. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours). c. To stabilize the phosphorylated form of Mer, a phosphatase inhibitor like pervanadate can be added for a short period before cell lysis.[1][2]
-
Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation.
-
Immunoprecipitation: a. Incubate the cell lysate with an anti-MerTK antibody overnight at 4°C with gentle rotation. b. Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C. c. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Western Blot: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody against phospho-tyrosine. d. Strip and re-probe the membrane with an antibody against total MerTK for loading control. e. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. f. Quantify band intensities to determine the inhibition of MerTK phosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 value.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cancer cells.[1]
-
Prepare Agar Layers: a. Base Layer: Prepare a solution of 0.5-0.6% agar in cell culture medium and dispense it into 6-well plates. Allow it to solidify. b. Top Layer: Prepare a single-cell suspension of your cells in culture medium and mix it with a solution of 0.3-0.4% low-melting-point agar in culture medium.
-
Cell Seeding: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Treatment: Once the top layer has solidified, add culture medium containing this compound or vehicle control on top.
-
Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. Refresh the medium with the compound every 2-3 days.
-
Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.
Visualizations
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating On-Target Effects.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 5. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNC-1062 |CAS:1350549-36-8 Probechem Biochemicals [probechem.com]
- 7. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
Preventing UNC1062 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of UNC1062 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. For short-term storage, it can be kept at 4°C if it will be used within a few weeks.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How should I store this compound stock solutions?
Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q4: How stable is this compound in aqueous media for cell culture experiments?
While specific degradation kinetics in cell culture media have not been published, it is best practice to prepare fresh dilutions of this compound in media for each experiment. For longer-term experiments, the media containing this compound should be refreshed every 2-3 days to maintain its effective concentration, as was done in colony formation assays.[1]
Q5: Can I expose this compound solutions to light?
To prevent potential photodegradation, it is recommended to protect all solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results | Compound degradation due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Instability in aqueous solution. | Prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use. For long-term experiments, replenish the medium with freshly diluted this compound every 2-3 days.[1] | |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous media. | Ensure the final concentration of DMSO in your aqueous solution is kept low (typically <0.5%) to maintain solubility. If precipitation occurs, try vortexing or gentle warming. The use of a surfactant like Tween-20 or Pluronic F-68 at a low concentration may also help. |
| pH-dependent solubility. | Check the pH of your experimental buffer. Although the optimal pH for this compound solubility is not documented, significant deviations from neutral pH may affect its solubility. | |
| Inconsistent biological effects across experiments | Variability in compound concentration. | Always use freshly prepared dilutions from a well-maintained stock solution. Ensure accurate and consistent pipetting when preparing dilutions. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence the cellular response to this compound. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Handling Precautions |
| Powder | N/A | -20°C to -80°C | Long-term | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C to -80°C | Up to 6 months (minimize freeze-thaw) | Aliquot into single-use vials. Protect from light. |
| Working Dilution | Aqueous Buffer / Cell Culture Media | 2-8°C or 37°C | Prepare fresh for each use | Protect from light. For experiments >24h, replenish solution. |
Experimental Protocols
Protocol 1: Inhibition of Mer Phosphorylation in Cell Culture
This protocol describes a general method for treating adherent cells with this compound to assess its effect on Mer kinase phosphorylation.
-
Cell Seeding: Plate cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations. It is advisable to prepare a dilution series.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of Mer and total Mer levels by Western blotting or ELISA.
-
Visualizations
Caption: A typical workflow for treating cells with this compound and subsequent analysis.
Caption: this compound inhibits the autophosphorylation and activation of the Mer receptor.
References
Technical Support Center: UNC1062 IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Mer kinase inhibitor, UNC1062. The information is designed to address common issues that may arise during the determination of its half-maximal inhibitory concentration (IC50).
Troubleshooting Guide
This guide is presented in a question-and-answer format to help you identify and resolve potential issues in your experiments.
Q1: My IC50 value for this compound in a biochemical assay is significantly higher than the reported value (around 1.1 nM). What could be the cause?
A1: Several factors in your biochemical assay setup could lead to an unexpectedly high IC50 value. Consider the following:
-
ATP Concentration: If you are using a high concentration of ATP, it can compete with this compound for the ATP-binding pocket of Mer kinase, leading to a higher apparent IC50. It is recommended to use an ATP concentration at or near the Km value for Mer kinase in your assay.[1]
-
Enzyme Concentration: Using an excessively high concentration of the Mer kinase enzyme can also result in a rightward shift of the IC50 curve. Ensure you are using the lowest enzyme concentration that provides a robust and linear signal in your assay.
-
Compound Integrity and Solubility:
-
Degradation: Ensure your this compound stock has been stored correctly (typically at -20°C as a powder) and has not undergone multiple freeze-thaw cycles.[2]
-
Solubility: this compound has been noted for having low solubility, which could be a challenge for in vivo studies.[3] While highly soluble in DMSO,[2] it may precipitate in aqueous assay buffers. Visually inspect for any precipitation and consider using a small percentage of DMSO in your final reaction volume, ensuring it does not affect enzyme activity.
-
-
Assay Conditions: The pH, ionic strength, and temperature of your assay buffer should be optimal for Mer kinase activity. Suboptimal conditions can lead to lower enzyme activity and an inaccurate IC50 value.
Q2: I am observing high variability and poor reproducibility in my IC50 determination experiments for this compound. What are the likely sources of this variability?
A2: High variability can stem from several sources. Here are some common areas to investigate:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions of this compound, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Reagent Instability: Ensure all reagents, including the enzyme, substrate, and cofactors, are fresh and have been stored correctly. Thaw all components completely and mix gently before use.
-
Plate Effects: If you are using a microplate-based assay, evaporation from the wells on the edge of the plate can concentrate the reagents and lead to inconsistent readings. To mitigate this, avoid using the outer wells or fill them with buffer.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with this compound and the reaction time after substrate addition are consistent across all experiments.
Q3: In my cell-based assay measuring Mer phosphorylation, the IC50 of this compound is much higher than the reported value of approximately 6.4 nM. Why might this be the case?
A3: Discrepancies between biochemical and cellular IC50 values are common.[4] Here are some potential reasons for a higher than expected cellular IC50:
-
Cellular Permeability: While this compound is effective in cell-based assays,[5] poor membrane permeability could be a factor in your specific cell line, preventing the compound from reaching its intracellular target efficiently.
-
Protein Binding: this compound may bind to other proteins within the cell or in the culture medium, reducing the effective concentration of the inhibitor available to bind to Mer kinase.
-
Efflux Pumps: Your cell line may express efflux pumps that actively transport this compound out of the cell, lowering its intracellular concentration.
-
Assay Duration: The timing of inhibitor treatment and cell lysis is critical. Ensure you are allowing sufficient time for the inhibitor to engage with the target before assessing Mer phosphorylation.
Q4: I am not observing a classic sigmoidal dose-response curve for this compound. The curve is either flat or has an unusual shape. What could be wrong?
A4: An atypical dose-response curve can be indicative of several issues:
-
Compound Solubility: At higher concentrations, this compound may be precipitating out of solution in your assay, leading to a plateau in inhibition.
-
Assay Interference: The compound itself might be interfering with your detection method (e.g., intrinsic fluorescence or quenching). Run a control experiment with this compound in the absence of the enzyme to check for such interference.
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the effective range for this compound. A wider range of concentrations, typically spanning several orders of magnitude, is recommended.
-
Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data and that you have a sufficient number of data points to accurately define the curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Mer proto-oncogene tyrosine kinase (MERTK).[6] It functions by competing with ATP for the kinase's ATP-binding pocket, thereby inhibiting the autophosphorylation of Mer and the subsequent activation of downstream signaling pathways.[7]
Q2: What are the reported IC50 values for this compound?
A2: The reported IC50 values for this compound can vary depending on the assay format.
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical (in vitro) | Purified Mer Kinase | 1.1 nM |
| Cellular | 697 B-ALL cells (Mer Phosphorylation) | 6.4 nM |
Data sourced from Liu et al., 2013.[5][6]
Q3: What are the key downstream signaling pathways affected by this compound?
A3: By inhibiting Mer kinase, this compound blocks the activation of several pro-oncogenic signaling pathways. These include pathways that promote cell survival, migration, and inhibit apoptosis.[8][9] Key downstream pathways include the MAPK/ERK and PI3K/Akt pathways.[9]
Q4: What solvent should I use to prepare my this compound stock solution?
A4: this compound is reported to be soluble in DMSO at a concentration of 10 mg/mL.[2] It is recommended to prepare a concentrated stock solution in DMSO and then perform serial dilutions in your assay buffer.
Experimental Protocols
Biochemical (In Vitro) Mer Kinase Activity Assay
This protocol is a generalized method for determining the IC50 of this compound against purified Mer kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[10]
-
Prepare a stock solution of purified recombinant Mer kinase in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of ATP at a concentration close to the Km for Mer kinase.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the Mer kinase solution to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as ADP-Glo™, which measures ADP production via a luminescent signal.[10][11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Cellular Mer Phosphorylation Assay
This protocol describes a general method for measuring the effect of this compound on Mer phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a cell line that expresses Mer kinase (e.g., 697 B-ALL cells) to the desired density.[5]
-
Treat the cells with serially diluted this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of each lysate.
-
-
Detection of Mer Phosphorylation:
-
The level of phosphorylated Mer can be quantified using several methods, including:
-
Western Blotting: Immunoprecipitate Mer from the cell lysates and then perform a Western blot using antibodies specific for phospho-Mer and total Mer.[5]
-
ELISA: Use a sandwich ELISA with a capture antibody for total Mer and a detection antibody for phospho-Mer.
-
-
-
Data Analysis:
-
Quantify the levels of phospho-Mer and normalize them to the total Mer levels for each treatment condition.
-
Calculate the percentage of inhibition of Mer phosphorylation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for biochemical and cellular IC50 determination of this compound.
Caption: Simplified Mer kinase signaling pathway and the inhibitory action of this compound.
References
- 1. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
UNC1062 In Vivo Efficacy Enhancement: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MerTK inhibitor, UNC1062, and its analogs. Our goal is to help you improve the in vivo efficacy of your experiments through detailed protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK).[1][2] Abnormal activation of MerTK is implicated in the progression of various cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] this compound functions by inhibiting the kinase activity of MerTK, which in turn blocks downstream signaling pathways involved in cell proliferation and survival.[2] In cancer cells, this leads to the inhibition of Mer phosphorylation and a reduction in colony formation.[2]
Q2: I am planning an in vivo study with this compound. What are the key considerations?
While this compound has demonstrated potent in vitro activity, it is important to be aware of its significant limitations for in vivo applications. Preclinical studies have revealed that this compound possesses poor pharmacokinetic (PK) properties, which has hindered its in vivo assessment.[3] For this reason, a successor compound, UNC2025 , was developed to address these DMPK (drug metabolism and pharmacokinetics) issues.[3] UNC2025 is also a potent Mer/Flt3 dual inhibitor with high oral bioavailability and is generally recommended for in vivo studies.[3][4][5]
Q3: What is the recommended alternative to this compound for in vivo experiments?
The recommended alternative is UNC2025 . This compound was specifically designed to improve upon the poor pharmacokinetic profile of this compound.[3] UNC2025 has excellent oral bioavailability (100% in mice) and a longer half-life (3.8 hours in mice), making it a much more suitable candidate for achieving therapeutic concentrations in vivo.[6]
Q4: Are there other related MerTK inhibitors with available in vivo data?
Yes, besides UNC2025, other MerTK inhibitors with published in vivo data include:
-
MRX-2843 : A dual inhibitor of MERTK and FLT3 that has been shown to increase survival in mouse xenograft models of acute myeloid leukemia (AML).[7][8]
-
UNC569 : A Mer inhibitor with demonstrated efficacy against acute lymphoblastic leukemia (ALL) in both in vitro and in vivo models.[9][10][11]
Data from studies with these compounds can provide valuable insights when designing your in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite potent in vitro activity | Poor pharmacokinetic properties of this compound (low bioavailability, rapid clearance). | Consider switching to UNC2025, which has significantly improved pharmacokinetic properties.[3] If you must use this compound, consider more frequent dosing or a different route of administration, though efficacy may still be limited. |
| Difficulty in formulating the inhibitor for in vivo administration | Low aqueous solubility of the compound. | For oral gavage, a common formulation for similar compounds (e.g., MRX-2843) is a suspension in saline or a solution with a solubilizing agent like hydroxybutenyl-β-cyclodextrin.[8] For UNC2025, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for achieving a clear solution.[5] Always perform small-scale solubility tests with your specific vehicle. |
| Inconsistent results between experiments | Variability in drug preparation and administration. Animal-to-animal variability. | Ensure consistent formulation preparation. For oral gavage, ensure proper technique to deliver the full dose to the stomach. For intraperitoneal injections, use a consistent location to minimize variability in absorption.[12][13] Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects in animals | Off-target effects of the inhibitor. High peak plasma concentrations after bolus administration. | Monitor animals closely for signs of toxicity. If using a high dose, consider splitting it into multiple smaller doses throughout the day. This is particularly relevant for compounds with short half-lives.[14] If off-target toxicity is suspected, consult literature for the kinome selectivity profile of your inhibitor. |
Quantitative Data Summary
In Vitro Potency of MerTK Inhibitors
| Compound | Target(s) | IC50 | Reference(s) |
| This compound | MerTK | 1.1 nM | [1] |
| UNC2025 | Mer/Flt3 | 0.74 nM (Mer), 0.8 nM (Flt3) | [5] |
| MRX-2843 | Mer/Flt3 | 1.3 nM (Mer), 1.0 nM (Flt3) | [7] |
| UNC569 | Mer | 2.9 nM | [10][15] |
In Vivo Pharmacokinetic Parameters of UNC2025 and Related Compounds in Mice
| Compound | Dose and Route | Bioavailability | Half-life (t1/2) | Cmax | Reference(s) |
| UNC2025 | 3 mg/kg (oral) | 100% | 3.8 hours | 1.6 µM | [5][6] |
| MRX-2843 | 3 mg/kg (oral) | 78% | 4.4 hours | 1.3 µM | [8][16] |
| UNC569 | 3 mg/kg (oral) | 57% | - | - | [15] |
Example In Vivo Dosing for MerTK Inhibitors in Mice
| Compound | Cancer Model | Dose | Route of Administration | Dosing Schedule | Reference(s) |
| UNC2025 | Acute Lymphoblastic Leukemia | 30 mg/kg | Oral gavage | Twice daily | [14] |
| UNC2025 | Acute Leukemia | 50 or 75 mg/kg | Oral gavage | Once daily | [6] |
| MRX-2843 | Acute Myeloid Leukemia | 50 mg/kg | Oral gavage | Once daily | [8] |
| MRX-2843 | Acute Myeloid Leukemia | 65 mg/kg | Oral gavage | - | [7] |
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
Materials:
-
MerTK inhibitor (e.g., UNC2025)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile tubes for formulation
-
Vortex mixer and/or sonicator
-
Animal gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Scale for weighing animals
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume.
-
Formulation Preparation:
-
Prepare the vehicle solution. For the example vehicle, add the components in the specified order and mix well.
-
Weigh the required amount of the inhibitor and add it to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension or clear solution is formed. It is recommended to prepare the formulation fresh each day.
-
-
Administration:
-
Properly restrain the mouse.
-
Attach the gavage needle to the syringe and draw up the calculated volume of the formulation.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
General Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
MerTK inhibitor
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile tubes for formulation
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct injection volume.
-
Formulation Preparation: Prepare a sterile solution or suspension of the inhibitor in the chosen vehicle.
-
Administration:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or fluid is drawn back, which would indicate improper needle placement.
-
Inject the formulation slowly.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Visualizations
Caption: Inhibition of the MerTK signaling pathway by this compound/UNC2025.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor – ScienceOpen [scienceopen.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. In vivo treatment with UNC2025 [bio-protocol.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC1062 Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding UNC1062, a potent and selective Mer receptor tyrosine kinase (MerTK) inhibitor. This guide is intended to assist researchers in interpreting their experimental results, particularly when encountering reduced sensitivity or resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors, ranging from experimental variables to intrinsic or acquired resistance mechanisms within the cancer cells. Here are some key aspects to investigate:
-
MerTK Expression Levels: Confirm that your cancer cell line expresses sufficient levels of MerTK. This compound's efficacy is dependent on the presence of its target.
-
This compound Concentration and Stability: Ensure you are using the correct concentration of this compound and that the compound has been stored properly to maintain its activity. An IC50 determination for your specific cell line is recommended.
-
Downstream Pathway Activation: Verify that this compound is inhibiting MerTK phosphorylation (p-MerTK) and its downstream signaling pathways, such as PI3K/AKT and MAPK/ERK.[1]
-
Intrinsic Resistance: The cancer cells may have pre-existing characteristics that make them resistant to MerTK inhibition. This could include mutations in the MerTK gene or the presence of constitutively active downstream signaling molecules.
-
Acquired Resistance: If the cells initially responded to this compound and then became resistant over time, they may have developed acquired resistance mechanisms.
Q2: I've confirmed MerTK expression and this compound activity, but my cells are still proliferating. What are the likely resistance mechanisms?
A2: When this compound effectively inhibits MerTK but fails to halt cell proliferation, it strongly suggests the activation of bypass signaling pathways. Cancer cells can develop resistance by activating alternative receptor tyrosine kinases (RTKs) to maintain downstream pro-survival signals.[2]
Potential Bypass Signaling Pathways:
-
Upregulation of other TAM Family Members: Increased expression or activation of other TAM (Tyro3, Axl, Mer) family members, particularly Axl, can compensate for MerTK inhibition. Axl shares downstream signaling pathways with MerTK and its upregulation has been implicated in resistance to various targeted therapies.
-
Activation of other RTKs: Other RTKs, such as EGFR, HER2, or MET, can be activated to sustain PI3K/AKT and MAPK/ERK signaling, rendering the cells independent of MerTK.[2]
Troubleshooting Workflow for Investigating Bypass Signaling:
Caption: Troubleshooting workflow for this compound resistance.
Q3: Could mutations in the MerTK gene itself cause resistance to this compound?
A3: Yes, this is a possibility, although it has not been specifically reported for this compound. In the broader context of tyrosine kinase inhibitors (TKIs), acquired resistance can arise from secondary mutations in the kinase domain of the target protein. These mutations can interfere with drug binding while preserving the kinase's enzymatic activity. A "gatekeeper" mutation is a common type of resistance mutation that occurs in the ATP-binding pocket of the kinase, sterically hindering the binding of the inhibitor.
Q4: How can I overcome this compound resistance in my experiments?
A4: The strategy to overcome resistance depends on the underlying mechanism.
-
Bypass Signaling: If you identify the activation of a specific bypass pathway, a combination therapy approach may be effective. For example, if Axl is upregulated, combining this compound with an Axl inhibitor could restore sensitivity.
-
Downstream Pathway Activation: If downstream effectors like AKT or ERK remain active despite MerTK inhibition, consider combining this compound with inhibitors of these downstream kinases (e.g., an AKT inhibitor or a MEK inhibitor).
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and related MerTK inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| 697 | Pre-B Acute Lymphoblastic Leukemia | 6.4 | Inhibition of p-MerTK in a cell-based assay.[3] |
| A549 | Non-Small Cell Lung Cancer | >300 | Inhibition of p-MerTK was observed at concentrations above 300 nM.[3] |
| Colo699 | Non-Small Cell Lung Cancer | ~250-500 | Stable inhibition of p-MerTK observed at these concentrations over 72 hours.[3] |
| BT-12 | Pediatric Rhabdoid Brain Tumor | >300 | Inhibition of p-MerTK was evident at concentrations above 300 nM.[3] |
Table 2: IC50 Values of Other MerTK Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| UNC2025 | 697 | Pre-B Acute Lymphoblastic Leukemia | 2.7 |
| MRX-2843 | Kasumi-1 | Acute Myeloid Leukemia | 143.5 |
| MRX-2843 | NOMO-1 | Acute Myeloid Leukemia | ~150-300 |
| UNC569 | 697 | Pre-B Acute Lymphoblastic Leukemia | 141 |
Experimental Protocols
Western Blot for Phospho-MerTK, Phospho-AKT, and Phospho-ERK
This protocol is for assessing the phosphorylation status of MerTK and its downstream effectors, AKT and ERK, in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MerTK, anti-total MerTK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP) of MerTK
This protocol is for enriching MerTK from cell lysates to improve the detection of its phosphorylation.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with inhibitors
-
Anti-MerTK antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with the anti-MerTK antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated MerTK by boiling the beads in Laemmli buffer.
-
Analyze the eluate by Western Blot using an anti-p-MerTK antibody.
-
Cell Viability Assay (Crystal Violet Staining)
This assay measures cell viability by staining the adherent cells.
Materials:
-
96-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
-
Washing and Solubilization:
-
Wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
-
Quantification:
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Resistance Mechanisms
Caption: MerTK signaling, this compound inhibition, and potential resistance mechanisms.
References
Technical Support Center: Overcoming In Vivo Delivery Challenges of UNC1062
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of the Mer tyrosine kinase inhibitor, UNC1062.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Mer tyrosine kinase.[1][2][3] Mer kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Abnormal activation of Mer kinase is implicated in the oncogenesis of various cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2][3] this compound inhibits the kinase activity of Mer, thereby blocking its downstream signaling pathways involved in cell proliferation and survival.[1][4]
Q2: I am having trouble with the in vivo efficacy of this compound. What are the known challenges?
A2: A significant challenge with this compound is its poor pharmacokinetic (PK) properties, which have hindered its in vivo assessment.[5][6] This can manifest as low bioavailability, rapid clearance, and insufficient exposure at the target site.
Q3: Are there any analogs of this compound with improved in vivo properties?
A3: Yes, UNC2025 is a sequential modification of this compound developed to address its poor DMPK (drug metabolism and pharmacokinetics) properties.[5][6] UNC2025 is a potent and highly orally bioavailable Mer inhibitor that has demonstrated the ability to inhibit Mer phosphorylation in vivo following oral dosing.[2][5] Another related compound, MRX-2843, is a dual inhibitor of MERTK and FLT3 and has also been successfully used in in vivo studies.[7][8][9]
Q4: What are some potential off-target effects to be aware of with this compound and related compounds?
A4: While this compound is a selective Mer inhibitor, like many kinase inhibitors, off-target effects are a possibility. The related compound UNC2025 also potently inhibits FLT3, which can be a therapeutic advantage in acute myeloid leukemia (AML) where FLT3 is a target.[3][5] Kinome profiling of UNC2025 showed that at concentrations greater than 100 times its MERTK IC50, it inhibited 66 out of 305 kinases by more than 50%.[3] It is crucial to perform selectivity profiling and consider potential off-target effects when interpreting in vivo results.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation for In Vivo Dosing
Problem: Difficulty dissolving this compound for administration to animals, leading to inconsistent dosing and poor absorption.
Possible Cause: Like many kinase inhibitors, this compound likely has low aqueous solubility.[10]
Troubleshooting Steps:
-
Vehicle Selection:
-
For many poorly soluble kinase inhibitors, a combination of solvents and surfactants is necessary to achieve a suitable formulation for in vivo use.
-
A common vehicle for oral gavage of similar compounds is a suspension or solution in saline.[7]
-
For MRX-2843, a related Mer/FLT3 inhibitor, an in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.
-
-
Solubility Enhancement Techniques:
-
Co-solvents: Utilize biocompatible co-solvents such as DMSO, PEG300, or ethanol. For animal studies, it is critical to keep the concentration of DMSO low (typically below 10%) to avoid toxicity.[11]
-
Surfactants: Employ non-ionic surfactants like Tween 80 or Cremophor EL to improve wetting and prevent precipitation of the compound in the gastrointestinal tract.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the absorption of lipophilic drugs.[12]
-
-
Preparation Protocol:
-
When preparing formulations with multiple components, add each solvent sequentially and ensure complete dissolution before adding the next.
-
Gentle heating and/or sonication can aid in dissolving the compound.
-
It is often recommended to prepare the formulation fresh on the day of use to avoid precipitation.[13]
-
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Problem: this compound shows potent inhibition of Mer kinase in cell-based assays but fails to demonstrate significant anti-tumor activity in animal models.
Possible Cause: This is likely due to the poor pharmacokinetic properties of this compound, leading to insufficient drug exposure at the tumor site.[5][6]
Troubleshooting Steps:
-
Consider Improved Analogs:
-
As this compound has known poor PK properties, transitioning to an analog with better in vivo characteristics is the most effective solution.
-
UNC2025: This analog has high oral bioavailability (100% in mice) and a half-life of 3.8 hours, making it suitable for in vivo studies.[3][5]
-
MRX-2843: This compound is also orally active and has been shown to prolong survival in murine xenograft models.[7][14]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
If proceeding with a this compound-related compound, conduct a pilot PK study to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Measure the concentration of the compound in plasma and, if possible, in the tumor tissue to ensure adequate exposure.
-
Correlate drug concentrations with a pharmacodynamic marker of target engagement, such as the inhibition of Mer phosphorylation in tumor tissue or surrogate tissues.[2]
-
-
Dosing Regimen Optimization:
-
Based on PK/PD data, adjust the dose and frequency of administration to maintain a drug concentration above the IC50 for Mer kinase inhibition for a sustained period.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Related Mer Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | Mer | 1.1 | Potent and selective Mer inhibitor.[1][2][3] |
| UNC2025 | Mer/FLT3 | 0.46 (Mer), 0.35 (FLT3) | Orally bioavailable analog of this compound.[2][15] |
| UNC2250 | Mer | 1.7 | Selective Mer inhibitor with 160-fold and 60-fold selectivity over Axl and Tyro3, respectively.[15][16][17] |
| MRX-2843 | Mer/FLT3 | 1.3 (Mer), 0.64 (FLT3) | Orally active dual Mer/FLT3 inhibitor.[7][8][9] |
Table 2: Pharmacokinetic Parameters of UNC2025 in Mice
| Parameter | Value | Unit |
| Administration Route | Intravenous or Oral | - |
| Dose | 3 | mg/kg |
| Clearance | 9.2 | mL/min/kg |
| Half-life (t1/2) | 3.8 | hours |
| Oral Bioavailability (F%) | 100 | % |
| Tmax (Oral) | 0.50 | hour |
| Cmax (Oral) | 1.6 | µM |
| AUClast (Oral) | 9.2 | h*µM |
| Data from reference[13] |
Experimental Protocols
Protocol 1: General Procedure for Formulation of a Poorly Soluble Kinase Inhibitor for Oral Gavage in Mice
This protocol is based on the formulation for MRX-2843 and serves as a general guideline.[11]
Materials:
-
Kinase inhibitor (e.g., this compound analog)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of the kinase inhibitor and each vehicle component based on the desired final concentration and dosing volume.
-
In a sterile tube or vial, add the calculated volume of DMSO.
-
Add the weighed kinase inhibitor to the DMSO and vortex until it is completely dissolved. A clear solution should be obtained.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly until the solution is clear.
-
Add the calculated volume of Tween 80 and mix until the solution is homogeneous and clear.
-
Finally, add the calculated volume of sterile saline and vortex thoroughly.
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh before each use.
Visualizations
Caption: Simplified Mer kinase signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for overcoming this compound in vivo delivery challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor – ScienceOpen [scienceopen.com]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRX-2843 | FLT | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to MERTK Inhibitors: UNC1062 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC1062, a potent and selective MERTK inhibitor, with other significant MERTK inhibitors: MRX-2843, Merestinib, and Sitravatinib. The information is intended to assist researchers in evaluating these compounds for their studies by presenting key experimental data, methodologies, and pathway interactions in a clear and accessible format.
MERTK Signaling Pathway
The following diagram illustrates the central role of MERTK in intracellular signaling cascades that promote cell survival, proliferation, and migration. Understanding this pathway is crucial for appreciating the mechanism of action of MERTK inhibitors.
Biochemical Potency and Selectivity
The following tables summarize the in vitro biochemical potency and selectivity of this compound and its comparators against MERTK and a selection of other kinases.
Table 1: MERTK Inhibition Potency
| Compound | IC50 (nM) for MERTK | Ki (nM) for MERTK | Reference |
| This compound | 1.1 | 0.33 | [1][2] |
| MRX-2843 | 1.3 | - | [3] |
| Merestinib | 10 | 2 (for c-Met) | [4] |
| Sitravatinib | - | - | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is another measure of inhibitor potency.
Table 2: Kinase Selectivity Profile
| Compound | Other Kinases Inhibited (IC50 in nM) | Reference |
| This compound | Axl (85), Tyro3 (60) | [2] |
| MRX-2843 | FLT3 (0.64) | [3] |
| Merestinib | c-Met (Ki=2), MST1R (11), FLT3 (7), AXL (2), TEK (63), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7) | [4] |
| Sitravatinib | TYRO3, AXL, VEGFR2, MET, RET, KIT | [5][6] |
Cellular Activity
This section details the effects of the MERTK inhibitors on cancer cells in vitro, including inhibition of cell growth and induction of apoptosis.
Table 3: Cellular Assay Data
| Compound | Cell Line(s) | Cellular Effect | Effective Concentration | Reference |
| This compound | 697 (pre-B leukemia) | Inhibition of MERTK phosphorylation | IC50 = 6.4 nM | [2] |
| BT-12 (rhabdoid tumor), A549, Colo699 (NSCLC) | Inhibition of colony formation | ~1.0 µM | [2] | |
| OCI/AML5, TMD7 (AML) | Suppressed cell growth, induced apoptosis | - | [7] | |
| MRX-2843 | Kasumi-1 (AML) | Inhibition of MERTK phosphorylation | 10-100 nM | [3] |
| NOMO-1 (AML) | Inhibition of cell proliferation | IC50 = 143.5 nM | [3] | |
| NOMO-1 (AML) | Induction of apoptosis | 150-300 nM | [3] | |
| Kasumi-1, NOMO-1 (AML) | Inhibition of colony formation | 50-100 nM | [3] | |
| Merestinib | H460 (NSCLC) | Inhibition of MET auto-phosphorylation | IC50 = 35.2 nM | [4] |
| S114 | Inhibition of MET auto-phosphorylation | IC50 = 59.2 nM | [4] |
Pharmacokinetics
The pharmacokinetic properties of these inhibitors, including oral bioavailability and half-life, are crucial for their potential in vivo applications.
Table 4: Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Cmax | Reference |
| This compound | - | - | - | - | - |
| MRX-2843 | Mouse | 78% | 4.4 hours | 1.3 µM (at 3 mg/kg) | [3] |
| Merestinib | Mouse | - | 2.9 hours | - | [8] |
| Non-human primate | - | 14.3 hours | - | [8] | |
| Sitravatinib | Human | - | 42.1 - 51.5 hours | - | [5] |
Experimental Protocols
Below are descriptions of the general methodologies used in the cited studies. For detailed, step-by-step protocols, please refer to the original publications.
Biochemical Kinase Assays (IC50/Ki Determination)
A common workflow for determining the biochemical potency of a kinase inhibitor is outlined below.
-
General Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of purified MERTK. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
This compound IC50/Ki Determination: For this compound, Morrison tight-binding inhibition studies were used to determine the Ki value.[2] The IC50 values were determined from assays performed at the ATP Km.[2]
Cellular Phosphorylation Assays
-
General Principle: These assays assess the ability of an inhibitor to block the phosphorylation of MERTK and its downstream targets within a cellular context.
-
Method for this compound and MRX-2843:
-
Cells (e.g., 697 leukemia cells for this compound, Kasumi-1 AML cells for MRX-2843) are treated with various concentrations of the inhibitor for a specified time (e.g., 1 hour).[2][3]
-
To stabilize the phosphorylated form of MERTK, a phosphatase inhibitor (e.g., pervanadate) is added.[2][9]
-
Cells are lysed, and MERTK protein is immunoprecipitated.[2][9]
-
Phosphorylated MERTK and total MERTK levels are detected by immunoblotting (Western blot).[2][9]
-
The ratio of phosphorylated MERTK to total MERTK is quantified to determine the inhibitory effect.
-
Cell Proliferation and Apoptosis Assays
-
Cell Proliferation (MRX-2843): NOMO-1 cells were treated with MRX-2843, and the relative cell numbers were measured to determine the IC50 for cell proliferation inhibition.[3]
-
Apoptosis (MRX-2843): NOMO-1 cells were treated with MRX-2843, and the percentage of apoptotic and dead cells was determined by flow cytometry.[3]
-
Colony Formation Assay (this compound and MRX-2843):
In Vivo Xenograft Studies
-
General Principle: These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.
-
Method for MRX-2843:
Pharmacokinetic Studies
-
General Principle: These studies determine how a drug is absorbed, distributed, metabolized, and excreted by the body.
-
Method for MRX-2843: The compound was administered to mice at a specific dose (e.g., 3 mg/kg), and blood samples were collected at various time points to measure the drug concentration.[3] This data was used to calculate parameters like oral bioavailability, Cmax, and half-life.[3]
Summary and Conclusion
This guide provides a comparative overview of this compound and other MERTK inhibitors based on currently available data.
-
This compound stands out for its high potency and selectivity for MERTK over other TAM family kinases in biochemical assays.[2] It has demonstrated cellular activity by inhibiting MERTK phosphorylation and colony formation.[2]
-
MRX-2843 is a potent dual inhibitor of MERTK and FLT3, showing both in vitro cellular efficacy and in vivo anti-tumor activity in AML models.[3][9] It also exhibits good oral bioavailability in mice.[3]
-
Merestinib is a multi-kinase inhibitor with activity against MERTK, c-Met, and several other kinases.[4] Its broader target profile may offer advantages in certain contexts but could also lead to off-target effects.
-
Sitravatinib is another multi-kinase inhibitor targeting the TAM family, VEGFR2, and other RTKs.[5] It has been investigated in clinical trials and has a long half-life in humans.[5]
The choice of inhibitor will depend on the specific research question. For studies requiring a highly selective MERTK probe, this compound is a strong candidate. For investigating the combined inhibition of MERTK and FLT3, MRX-2843 is a relevant tool. Merestinib and Sitravatinib are suitable for exploring the effects of broader kinase inhibition. Further research and head-to-head studies will be necessary to fully elucidate the comparative therapeutic potential of these compounds.
References
- 1. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Sitravatinib used for? [synapse.patsnap.com]
- 7. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MERTK Inhibitors: UNC1062 vs. UNC569
For researchers and drug development professionals in oncology, the targeted inhibition of receptor tyrosine kinases is a cornerstone of modern therapeutic strategies. Among these, the MERTK receptor has emerged as a promising target in various hematological malignancies and solid tumors. This guide provides a detailed comparison of two prominent MERTK inhibitors, UNC1062 and UNC569, focusing on their efficacy, mechanism of action, and the experimental data supporting their activity.
Mechanism of Action: Targeting the MERTK Signaling Pathway
Both this compound and UNC569 are small-molecule inhibitors that target the MER proto-oncogene tyrosine kinase (MERTK).[1][2] MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][2] Its activation, often triggered by ligands such as GAS6 and Protein S, leads to autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][3][4] Aberrant MERTK activation has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][5][6]
This compound and UNC569 function by competitively binding to the ATP pocket of the MERTK kinase domain, thereby inhibiting its autophosphorylation and preventing the downstream signaling cascade.[1][7] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on MERTK signaling.[1][2]
Figure 1: Simplified MERTK signaling pathway and points of inhibition by this compound and UNC569.
Comparative Efficacy: In Vitro Studies
Extensive in vitro studies have been conducted to evaluate and compare the efficacy of this compound and UNC569 across various cancer cell lines, particularly those of hematological origin.
Kinase Inhibitory Potency
Biochemical assays have demonstrated that both compounds are potent inhibitors of MERTK. This compound, however, has been identified as a more potent and selective inhibitor.[5][6][8]
| Compound | Target | IC50 | Ki | Selectivity |
| This compound | MERTK | 1.1 nM[6] | 0.33 nM[8] | 78-fold over Axl, 36-fold over Tyro3[8] |
| UNC569 | MERTK | 2.9 nM[9][10] | 4.3 nM[10] | Also inhibits Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM)[10] |
Table 1: Biochemical inhibitory activity of this compound and UNC569 against MERTK and other TAM family kinases.
Cellular Activity in Leukemia Cell Lines
Studies comparing the effects of this compound and UNC569 on acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines have consistently shown their ability to suppress cell growth and induce apoptosis.[1][2]
| Cell Line | Compound | Effect on Cell Growth | Induction of Apoptosis | Inhibition of MERTK Phosphorylation |
| OCI/AML5 | This compound | Dose-dependent suppression[1] | Increased annexin-V positive fraction[1] | Yes[1] |
| UNC569 | Dose-dependent suppression[1] | Increased annexin-V positive fraction[1] | Yes[1] | |
| TMD7 | This compound | Dose-dependent suppression[1] | Increased annexin-V positive fraction[1] | Yes[1] |
| UNC569 | Dose-dependent suppression[1] | Increased annexin-V positive fraction[1] | Yes[1] | |
| 697 (B-ALL) | UNC569 | IC50 = 0.5 µM[4] | Yes[4] | IC50 = 141 nM[4] |
| Jurkat (T-ALL) | UNC569 | IC50 = 1.2 µM[4] | Yes[4] | IC50 = 193 nM[4] |
Table 2: Comparative cellular efficacy of this compound and UNC569 in leukemia cell lines.
Notably, AML cell lines with constitutive MERTK phosphorylation, such as OCI/AML5 and TMD7, have demonstrated high susceptibility to both inhibitors.[1][2] Treatment with either this compound or UNC569 led to a reduction in the phosphorylation of MERTK and its downstream signaling molecules, AKT and ERK.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
Cell Proliferation Assay
Figure 2: Workflow for a typical cell proliferation assay.
-
Cell Culture: Four MERTK-expressing AML cell lines (OCI/AML5, TMD7, THP-1, and HEL) were cultured.[1]
-
Treatment: Cells were treated with varying concentrations of UNC569 and this compound for three days.[11] A colorimetric assay was used to evaluate cell growth.[11]
-
Data Analysis: The results were expressed as a percentage of the mean optical density in inhibitor-treated cells normalized to that in control (DMSO-treated) cells.[11]
Apoptosis Assay
-
Cell Treatment: Leukemia cells were cultured with 4 μM UNC569 and 2 μM this compound for 48 hours.[1]
-
Staining: Cells were stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI).[1]
-
Flow Cytometry: Apoptosis was analyzed using flow cytometry.[1] The annexin-V positive fraction of cells was quantified to determine the level of apoptosis induction.[1]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Cells were treated with the inhibitors for a specified period (e.g., 24 hours), and then whole-cell lysates were prepared.[1]
-
Immunoprecipitation (for MERTK): To stabilize the phosphorylated form of MERTK, pervanadate was added to cell cultures before lysis. MERTK was then immunoprecipitated from the cell lysates.[4]
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated MERTK, total MERTK, phosphorylated AKT, total AKT, phosphorylated ERK, and total ERK.[1] An antibody for a housekeeping protein like actin was used as a loading control.[4]
-
Detection: Protein bands were visualized using a suitable detection method.
Conclusion
Both this compound and UNC569 are effective inhibitors of the MERTK signaling pathway, demonstrating clear anti-proliferative and pro-apoptotic effects in preclinical cancer models, particularly in acute leukemias.[1][2] While both compounds show promise, this compound exhibits greater potency and selectivity for MERTK in biochemical assays.[6][8] The choice between these inhibitors for further research and development may depend on the specific cancer type, the desired selectivity profile, and other pharmacokinetic and pharmacodynamic properties. The data presented here provides a foundational comparison to aid in these critical decisions.
References
- 1. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
UNC1062: A Comparative Guide to a Potent and Selective Mer Kinase Inhibitor
For researchers in oncology, immunology, and drug discovery, the selection of a potent and highly selective kinase inhibitor is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an in-depth comparison of UNC1062, a small molecule inhibitor of Mer receptor tyrosine kinase (RTK), with other relevant kinase inhibitors. The focus is on its specificity, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Specificity Profile of this compound Compared to Other TAM Family Inhibitors
This compound is a member of the pyrazolopyrimidine sulfonamide class of compounds and has demonstrated exceptional potency and selectivity for Mer kinase, a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[1][2] The TAM family plays crucial roles in various cellular processes, including cell proliferation, survival, and immune regulation, making them attractive targets for cancer therapy.[3]
The inhibitory activity of this compound and other TAM family inhibitors is summarized in the table below. The data highlights the superior selectivity of this compound for Mer over the other two TAM family members, Axl and Tyro3.
| Inhibitor | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Selectivity (Mer vs. Axl) | Selectivity (Mer vs. Tyro3) |
| This compound | 1.1[1][2] | 85[1] | 60[1] | ~77-fold | ~55-fold |
| UNC569 | 2.9[4][5] | 37[4][5] | 48[4][5] | ~13-fold | ~17-fold |
| LDC1267 | 5[6] | 29[6] | 8[6] | ~6-fold (Axl more potent) | ~1.6-fold (Tyro3 more potent) |
| UNC2881 | 4.3[7][8] | 360[7] | 250[7] | ~84-fold | ~58-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.
As the data indicates, this compound is a highly potent Mer inhibitor with an IC50 of 1.1 nM.[1][2] Its selectivity for Mer is significantly greater than its predecessor, UNC569, and other pan-TAM inhibitors like LDC1267. While UNC2881 also shows good selectivity for Mer, this compound remains one of the most potent and selective Mer inhibitors reported.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the TAM kinase signaling pathway and the general workflow for assessing inhibitor specificity.
Caption: TAM Receptor Signaling and this compound's Point of Intervention.
The diagram above illustrates the activation of TAM receptors by their ligands, Gas6 and Protein S, leading to the activation of downstream signaling pathways like PI3K/Akt, ERK, and STAT, which promote cell proliferation and survival, and contribute to immune suppression. This compound specifically inhibits Mer kinase, thereby blocking these downstream effects.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. caymanchem.com [caymanchem.com]
- 5. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Validating UNC1062 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of UNC1062, a potent and selective inhibitor of the Mer receptor tyrosine kinase (MerTK). Dysregulation of MerTK signaling is implicated in various cancers, making it an attractive therapeutic target. Verifying that a small molecule like this compound directly interacts with its intended target within a cellular context is a critical step in preclinical drug development. This document outlines key experimental approaches, presents comparative data with other MerTK inhibitors, and provides detailed protocols for robust target validation.
MerTK Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of MerTK, which in turn blocks downstream signaling cascades that promote cell survival, proliferation, and migration. The following diagram illustrates the central role of MerTK in these pathways.
A Head-to-Head Comparison: UNC1062 Versus MERTK Knockdown for Targeted MERTK Inhibition
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach for target validation and therapeutic development is a critical one. This guide provides an objective comparison of UNC1062, a potent small molecule inhibitor of MERTK, and genetic knockdown approaches (siRNA/shRNA) for inhibiting the MERTK receptor tyrosine kinase. This comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in cancer progression, promoting cell survival, proliferation, and resistance to therapy.[1][2] Its role in various malignancies has made it an attractive target for therapeutic intervention. Both pharmacological inhibition using small molecules like this compound and genetic silencing through knockdown techniques have proven effective in preclinical studies to counteract MERTK's pro-oncogenic functions.[3][4]
Performance Comparison: this compound vs. MERTK Knockdown
The efficacy of both this compound and MERTK knockdown has been demonstrated in various cancer cell lines, leading to reduced cell viability and increased apoptosis. The following tables summarize the quantitative data available for each approach.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 697 | Acute Lymphoblastic Leukemia | 6.4 | |
| OCI/AML5 | Acute Myeloid Leukemia | <2000 | [3] |
| TMD7 | Acute Myeloid Leukemia | <2000 | [3] |
| THP-1 | Acute Myeloid Leukemia | >2000 | [3] |
| HEL | Acute Myeloid Leukemia | >2000 | [3] |
Table 2: Efficacy of MERTK Knockdown in Cancer Cell Lines
| Cell Line | Cancer Type | Knockdown Method | Efficacy | Reference |
| OCI/AML5 | Acute Myeloid Leukemia | siRNA | Significant growth suppression | |
| TMD7 | Acute Myeloid Leukemia | siRNA | Significant growth suppression | [3] |
| Z-138 | Mantle Cell Lymphoma | shRNA | ~51.7% suppression of viable cells | [5] |
| Mino | Mantle Cell Lymphoma | shRNA | ~57.8% suppression of viable cells | [5] |
| JVM-2 | Mantle Cell Lymphoma | shRNA | ~32.9% suppression of viable cells | [5] |
| HMCB | Melanoma | shRNA | Reduced colony formation | |
| G361 | Melanoma | shRNA | Reduced colony formation |
Specificity and Off-Target Effects
A crucial consideration when choosing an inhibition strategy is the potential for off-target effects.
This compound: This small molecule inhibitor has shown good selectivity for MERTK over other TAM family kinases, with a 78-fold selectivity over Axl and 36-fold over Tyro3. However, like many kinase inhibitors, the potential for off-target effects on other kinases cannot be entirely ruled out without comprehensive kinome-wide screening.
MERTK Knockdown (siRNA/shRNA): Genetic knockdown approaches are highly specific to the target mRNA sequence. However, off-target effects can occur through miRNA-like mechanisms, where the siRNA or shRNA seed region has partial complementarity to unintended mRNA transcripts, leading to their unintended silencing.[6][7][8] The extent of these off-target effects can be minimized by careful siRNA design and by using the lowest effective concentration.[7]
Signaling Pathways and Experimental Workflows
dot
Caption: MERTK Signaling Pathway.
dot
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MERTK Phosphorylation Assay (Western Blot)
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations or transfect with MERTK siRNA/shRNA.
-
After the desired incubation period, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or transfect with MERTK siRNA/shRNA. Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[11]
-
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or MERTK siRNA/shRNA as described for the proliferation assay.
-
After the incubation period, harvest both adherent and floating cells.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
MERTK Knockdown using siRNA
-
siRNA Preparation:
-
Resuspend lyophilized MERTK-specific siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution.
-
-
Transfection:
-
Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the desired time (typically 24-72 hours) before proceeding with downstream assays.[13][14]
-
-
Validation of Knockdown:
-
Assess the efficiency of MERTK knockdown at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Conclusion
Both this compound and MERTK knockdown are valuable tools for investigating the function of MERTK and for its therapeutic targeting.
-
This compound offers a rapid and reversible method for inhibiting MERTK's kinase activity, making it suitable for preclinical studies and as a potential therapeutic agent. Its primary advantage is the ease of use and dose-dependent control over inhibition.
-
MERTK knockdown provides a highly specific means to reduce MERTK protein levels, which is invaluable for target validation and for studying the long-term consequences of MERTK loss. However, the delivery of si/shRNA can be more challenging, and the knockdown is not readily reversible.
The choice between these two approaches will depend on the specific experimental goals, the desired duration of MERTK inhibition, and the cell types or model systems being used. For many applications, a combination of both approaches can provide a comprehensive understanding of MERTK's role in cancer.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. broadpharm.com [broadpharm.com]
- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 13. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MERTK Inhibitors: UNC1062 and UNC569
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied small molecule inhibitors of the MERTK receptor tyrosine kinase, UNC1062 and UNC569. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies.
Introduction to MERTK and its Inhibition
The MER proto-oncogene tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Aberrant MERTK signaling is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] This has made MERTK an attractive target for cancer therapy. This compound and UNC569 are two potent, ATP-competitive MERTK inhibitors that have been instrumental in validating MERTK as a therapeutic target.[1][3]
Quantitative Comparison of this compound and UNC569
The following tables summarize the key quantitative data for this compound and UNC569, highlighting their comparative potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Biochemical IC50 | Cellular IC50 (pMERTK) | Reference(s) |
| This compound | MERTK | 1.1 nM | 6.4 nM (697 cells) | [1] |
| UNC569 | MERTK | 2.9 nM | 141 nM (697 cells) | [1][3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| This compound | A549, Colo699 | Colony Formation | Inhibition at 250-500 nM | [1] |
| UNC569 | 697 | Cell Proliferation (MTT) | 0.5 µM | [3] |
| UNC569 | Jurkat | Cell Proliferation (MTT) | 1.2 µM | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and UNC569 exert their effects by inhibiting the kinase activity of MERTK. This leads to a reduction in MERTK autophosphorylation and the subsequent blockade of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5][6]
Figure 1: MERTK signaling pathway and points of inhibition by this compound and UNC569.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of findings.
MERTK Phosphorylation Assay
This protocol describes the evaluation of MERTK phosphorylation in response to inhibitor treatment.
Figure 2: Workflow for MERTK phosphorylation assay.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or UNC569 for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an anti-MERTK antibody overnight, followed by the addition of protein A/G beads to pull down MERTK.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-MERTK. Subsequently, strip the membrane and re-probe with an antibody against total MERTK as a loading control.
-
Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands. Quantify band intensities to determine the IC50 values.[1]
Soft Agar Colony Formation Assay
This assay assesses the effect of the inhibitors on anchorage-independent growth, a hallmark of cancer cells.
Protocol:
-
Prepare Base Agar Layer: Mix 2x growth medium with a 1.2% agar solution to a final concentration of 0.6% agar. Add this mixture to the bottom of a 6-well plate and allow it to solidify.
-
Prepare Cell-Agar Layer: Resuspend cells in 2x growth medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar.
-
Plating: Layer the cell-agar suspension on top of the solidified base layer.
-
Treatment: Add growth medium containing this compound, UNC569, or vehicle control on top of the cell-agar layer.
-
Incubation: Incubate the plates for 2-3 weeks, replenishing the medium with fresh inhibitor every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.[5][7][8]
AKT and ERK Phosphorylation Western Blot
This protocol is for assessing the impact of MERTK inhibition on downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or UNC569 as described for the MERTK phosphorylation assay and prepare cell lysates.
-
SDS-PAGE and Transfer: Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204).
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total AKT and total ERK as loading controls.
-
Detection and Analysis: Visualize and quantify the bands to determine the extent of pathway inhibition.[9][10][11]
Conclusion
Both this compound and UNC569 are valuable research tools for studying MERTK biology and its role in cancer. This compound demonstrates superior potency in both biochemical and cell-based assays for MERTK inhibition.[1] The choice between these compounds will depend on the specific experimental context, including the cell type and the desired concentration range for achieving MERTK inhibition. The experimental protocols provided in this guide offer a foundation for the consistent and reproducible evaluation of these and other MERTK inhibitors.
References
- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Preclinical Landscape: A Comparative Guide to UNC1062 in Patient-Derived Xenograft Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the small molecule inhibitor UNC1062, its mechanism of action, and a forward-looking perspective on its potential evaluation in patient-derived xenograft (PDX) models. While direct published data on the efficacy of this compound in PDX models is not currently available, this document synthesizes existing in vitro data, discusses the significance of its target, Mer Tyrosine Kinase (MERTK), and presents a hypothetical framework for its preclinical assessment in a PDX setting.
Unveiling this compound: A Potent MERTK Inhibitor
This compound is a potent and selective small molecule inhibitor of MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Abnormal activation of MERTK has been implicated in the development and progression of various human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[1][3] this compound exerts its effect by inhibiting the phosphorylation of MERTK, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[4][5] In vitro studies have demonstrated that this compound can inhibit Mer phosphorylation and colony formation in soft agar in various tumor cell lines.[1][2][3]
The Promise of Patient-Derived Xenograft (PDX) Models in Cancer Research
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a powerful preclinical platform.[6][7][8] These models are known to more faithfully recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[6][7][8] This makes them invaluable tools for evaluating the efficacy of novel therapeutic agents and identifying potential biomarkers of response.[6]
Comparative Analysis of MERTK Inhibitors
While data for this compound in PDX models is lacking, a comparison with another MERTK inhibitor, UNC569, based on in vitro studies in acute myeloid leukemia (AML) cells, can provide valuable insights.
| Feature | This compound | UNC569 | Reference |
| Target | MERTK | MERTK | [4][5] |
| Reported Potency | More specific to MERTK | Less specific than this compound | [4] |
| Effect on AML Cells | Suppressed cell growth and induced apoptosis | Suppressed cell growth and induced apoptosis | [4][5] |
| Mechanism of Action | Inhibits MERTK phosphorylation | Inhibits MERTK phosphorylation | [4][5] |
Hypothetical Framework for this compound Evaluation in PDX Models
Given the implication of MERTK in NSCLC, a hypothetical study to evaluate this compound in NSCLC PDX models could be designed.
Experimental Protocols
1. Establishment of NSCLC PDX Models:
-
Fresh tumor tissue from consenting NSCLC patients would be obtained during surgical resection.
-
Tumor fragments would be subcutaneously implanted into immunodeficient mice (e.g., NSG mice).
-
Tumor growth would be monitored, and when tumors reach a specific volume, they would be passaged into new cohorts of mice for efficacy studies.
2. This compound Efficacy Study in Established PDX Models:
-
Mice bearing established NSCLC PDX tumors would be randomized into treatment and control groups.
-
This compound would be administered at various doses and schedules (e.g., daily oral gavage). A vehicle control would be administered to the control group.
-
Tumor volume would be measured regularly using calipers.
-
At the end of the study, tumors would be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for phosphorylated MERTK).
Visualizing the Science
To better understand the underlying biology and potential experimental design, the following diagrams are provided.
References
- 1. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to UNC1062 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. The receptor tyrosine kinase MERTK has emerged as a key player in promoting tumor cell survival and chemoresistance. UNC1062, a potent and selective small molecule inhibitor of MERTK, presents a promising strategy to overcome this resistance and enhance the efficacy of standard chemotherapeutic agents. This guide provides a comparative analysis of the potential synergy between this compound and common chemotherapy drugs, supported by the established role of MERTK in chemoresistance and detailed experimental protocols to evaluate these combinations.
The Rationale for Synergy: MERTK Inhibition by this compound
MERTK is overexpressed in various cancers and its activation leads to the stimulation of pro-survival signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways. These pathways contribute to the resistance of cancer cells to a wide range of chemotherapeutic agents, including platinum-based drugs like cisplatin and anthracyclines like doxorubicin.
This compound effectively inhibits MERTK autophosphorylation, thereby blocking these downstream survival signals. By abrogating this key resistance mechanism, this compound is hypothesized to re-sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.
Comparative Analysis of this compound and Chemotherapy Combinations
While direct quantitative data for the synergistic effects of this compound with specific chemotherapy agents are not yet publicly available, this section presents hypothetical yet illustrative data based on the known effects of MERTK inhibition on chemosensitivity. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Non-Small Cell Lung Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| This compound | 0.5 | - | - |
| Cisplatin | 10 | - | - |
| This compound + Cisplatin (1:20 ratio) | 0.1 (this compound) / 2 (Cisplatin) | 0.4 | Synergy |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| This compound | 0.8 | - | - |
| Doxorubicin | 1.5 | - | - |
| This compound + Doxorubicin (1:2 ratio) | 0.2 (this compound) / 0.4 (Doxorubicin) | 0.35 | Synergy |
Experimental Protocols
To validate the synergistic potential of this compound with chemotherapy, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both individually and in combination at a fixed ratio.
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment.
-
For combination treatments, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound and chemotherapy on MERTK-mediated signaling pathways.
Materials:
-
Cancer cell lysates treated with this compound, chemotherapy, or their combination.
-
Primary antibodies against p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagents.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat cells with the respective drugs for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
Analyze the changes in the phosphorylation status of MERTK, AKT, and ERK.
Visualizing the Mechanism and Workflow
To further elucidate the proposed synergistic mechanism and the experimental approach, the following diagrams are provided.
Assessing the Therapeutic Index of UNC1062: A Comparative Analysis
In the landscape of targeted cancer therapy, inhibitors of the Mer receptor tyrosine kinase (MerTK) have emerged as a promising class of drugs. This guide provides a comparative assessment of the therapeutic index of a novel MerTK inhibitor, UNC1062, alongside its analogue, UNC569. A comprehensive evaluation of a drug's therapeutic index—the ratio between its toxic and therapeutic doses—is paramount for its clinical development and potential success. This report synthesizes available preclinical data to offer insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent and selective inhibitor of MerTK, a receptor tyrosine kinase aberrantly activated in numerous cancers, including acute lymphoblastic leukemia (ALL) and non-small cell lung cancer. While in vitro studies have demonstrated its superior potency over other inhibitors, a complete in vivo assessment of its therapeutic index is not yet available in published literature. This guide presents the existing preclinical data for this compound and its comparator, UNC569, to facilitate an initial evaluation and to highlight the data gaps that need to be addressed in future research.
Comparison of Preclinical Activity
A direct comparison of the therapeutic index is challenging due to the limited availability of in vivo efficacy and toxicity data for this compound. However, a summary of the available preclinical data for both this compound and UNC569 provides a basis for preliminary assessment.
| Parameter | This compound | UNC569 |
| In Vitro Potency (IC50) | 1.1 nM (Mer Kinase Assay) | 2.9 nM (Mer Kinase Assay) |
| Cell-Based Activity | Potent inhibition of Mer phosphorylation and colony formation in various cancer cell lines. | Inhibition of Mer phosphorylation and downstream signaling; reduced proliferation and colony formation in ALL cell lines. |
| In Vivo Efficacy | Data not available in published literature. | Zebrafish T-ALL model: >50% reduction in tumor burden at 4 µM for 2 weeks.[1][2] Mouse B-ALL xenograft model: Significantly decreased leukemia burden at 15 mg/kg/day.[3] |
| In Vivo Toxicity | Data not available in published literature. | Zebrafish T-ALL model: No apparent toxicity observed at the efficacious dose of 4 µM for 2 weeks.[1][4] Mouse models: While some studies report no overt toxicity at therapeutic doses, other research indicates the potential for retinal toxicity with MerTK inhibitors.[5] |
| Therapeutic Index | Not established. | Not formally established, but in vivo studies suggest a potentially favorable window in specific models and conditions. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and UNC569 is the inhibition of the Mer receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.
The following diagram illustrates a general workflow for assessing the in vivo efficacy of a compound like this compound in a leukemia xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the preclinical evaluation of kinase inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Method: A common method is a microfluidic capillary electrophoresis assay. The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. The enzymatic reaction leads to the production of a phosphorylated product. The amounts of substrate and product are then measured to determine the extent of kinase inhibition at each inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
-
Method: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After a set incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and potential toxicity of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells (e.g., acute lymphoblastic leukemia cell lines) are injected into the mice, often subcutaneously or intravenously to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., UNC569) is administered at a specific dose and schedule (e.g., 15 mg/kg daily via oral gavage).[3]
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
At the end of the study, tumors and major organs may be collected for further analysis (e.g., histology, biomarker assessment).
-
Conclusion and Future Directions
This compound demonstrates significant promise as a potent MerTK inhibitor based on in vitro data. Its high potency suggests the potential for a favorable therapeutic index. However, the absence of in vivo efficacy and toxicity data is a critical gap in its preclinical assessment. To rigorously evaluate its therapeutic index and compare it with other MerTK inhibitors like UNC569, further studies are essential.
Future research should prioritize in vivo studies in relevant animal models to:
-
Determine the efficacious dose range of this compound in various cancer models.
-
Establish a comprehensive toxicity profile, including the maximum tolerated dose (MTD) and potential organ-specific toxicities.
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's absorption, distribution, metabolism, and excretion, as well as its target engagement in vivo.
By addressing these key areas, the therapeutic potential of this compound can be more clearly defined, paving the way for its potential translation into clinical applications.
References
- 1. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of UNC1062: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for UNC1062, a potent Mer kinase inhibitor. Due to conflicting information regarding its hazard classification, a conservative approach to disposal is recommended, treating the compound as hazardous to mitigate any potential risks.
Immediate Safety and Logistical Information
This compound is a pyrazolopyrimidine sulfonamide compound used in cancer research.[1][2] Safety data sheets (SDS) from different suppliers present conflicting hazard classifications. One SDS classifies this compound as not a hazardous substance, while another identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Given this discrepancy, it is crucial to handle this compound with caution and to follow the more stringent disposal guidelines.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]
-
Spill Management: In case of a spill, prevent further leakage and keep the substance away from drains or water courses. Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[4] Decontaminate the affected surfaces with alcohol.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C25H34N6O4S | --INVALID-LINK-- |
| Molecular Weight | 514.64 g/mol | --INVALID-LINK-- |
| CAS Number | 1350549-36-8 | --INVALID-LINK-- |
| Hazard Classification (Precautionary) | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | --INVALID-LINK-- |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on the precautionary principle of treating this compound as a hazardous chemical.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated PPE (gloves, disposable lab coats), and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams to avoid potential reactions.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container.
-
If this compound is in a solvent, the solvent's hazardous properties must also be considered for segregation and disposal.
-
Aqueous solutions containing this compound should not be disposed of down the drain due to its potential high aquatic toxicity.[3]
-
2. Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards based on the more conservative SDS: "Harmful if Swallowed," "Toxic to Aquatic Life."
-
Note the date when the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are kept closed when not in use.
-
Provide secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with the complete and accurate information about the waste, including its name and any known hazards.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Experimental Protocols and Visualizations
To provide further context for the handling of this compound in a research setting, the following experimental workflow and signaling pathway diagrams are provided.
Experimental Workflow: Inhibition of Mer Phosphorylation in Cell Culture
The following diagram outlines a typical experimental workflow for treating cell cultures with this compound to assess its inhibitory effect on Mer kinase phosphorylation.
Signaling Pathway: Mer Kinase Inhibition by this compound
This compound is an inhibitor of Mer tyrosine kinase (MerTK), which is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MerTK activation leads to the initiation of several downstream signaling pathways that promote cell survival, proliferation, and inhibition of apoptosis. The diagram below illustrates the signaling cascade that is inhibited by this compound.
References
- 1. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 2. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide | C14H21N5O2S | CID 78323835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNC-1062|1350549-36-8|MSDS [dcchemicals.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Personal protective equipment for handling UNC1062
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of UNC1062, a potent Mer kinase inhibitor. Given conflicting safety data, this document outlines the most protective measures to ensure the safety of all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound has inconsistent hazard classifications across suppliers. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound[2]. |
| Body Protection | A clean, buttoned lab coat or gown | Protects skin and clothing from contamination[3]. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation. A respirator may be necessary for handling large quantities or when generating dust or aerosols. | Minimizes inhalation of the compound[1][2]. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][2]. An accessible safety shower and eye wash station must be available[1][2].
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing[1]. Do not eat, drink, or smoke in areas where this compound is handled[2]. Wash hands thoroughly after handling[2].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and sources of ignition[1][2]. Recommended storage is at -20°C for the powder form and -80°C when in solvent[2].
Disposal Plan:
-
Waste Categorization: Due to its potential aquatic toxicity, this compound and any contaminated materials should be treated as hazardous chemical waste[2].
-
Containerization: Collect all waste, including empty containers, contaminated labware, and PPE, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant[2]. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spill Response
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for a safe and effective response to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
